Epsiprantel
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUDKOQUWIHXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057858 | |
| Record name | Epsiprantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98123-83-2, 98123-66-1, 98123-67-2 | |
| Record name | Epsiprantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epsiprantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPSIPRANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPSIPRANTEL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPSIPRANTEL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Epsiprantel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Epsiprantel, a potent anthelmintic agent. The document outlines the core chemical reactions, intermediates, and experimental protocols essential for its laboratory-scale preparation. All quantitative data is summarized for clarity, and a visual representation of the synthesis pathway is provided.
Core Synthesis Pathway
The synthesis of this compound, chemically known as (±)-2-(Cyclohexylcarbonyl)-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine-4-one, is achieved through a multi-step process. The pathway focuses on the construction of the core heterocyclic structure, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, followed by acylation.
The key steps involve:
-
Formation of the Benzazepine Ring: This foundational step establishes the seven-membered ring that is central to the this compound molecule.
-
Annulation of the Pyrazinone Ring: A subsequent cyclization reaction builds the pyrazinone ring onto the benzazepine core, forming the key tricyclic intermediate.
-
Acylation: The final step involves the attachment of the cyclohexylcarbonyl group to the pyrazinone nitrogen, yielding the active pharmaceutical ingredient, this compound.
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) | Melting Point (°C) |
| 1 | 1,2,3,4-Tetrahydro-2-benzazepine, Ethyl 2-aminoacetate dihydrochloride | N-(2-Ethoxycarbonylmethyl)-1,2,3,4-tetrahydro-2-benzazepine | Not Reported | Not Reported |
| 2 | N-(2-Ethoxycarbonylmethyl)-1,2,3,4-tetrahydro-2-benzazepine | 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine | Not Reported | Not Reported |
| 3 | 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, Cyclohexanoyl chloride | This compound | 64 | 187-190[1] |
Experimental Protocols
Step 1 & 2: Synthesis of 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine
Detailed experimental protocols for the synthesis of the key intermediate, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, are described in the work by Brewer et al. (1989) in the Journal of Medicinal Chemistry. The general approach involves the reaction of a 1,2,3,4-tetrahydro-2-benzazepine derivative with an amino acid ester, followed by cyclization to form the pyrazinone ring.
Step 3: Synthesis of this compound [1]
-
Materials:
-
4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g)
-
Cyclohexanoyl chloride (0.34 g)
-
Triethylamine (0.26 g)
-
Chloroform (20 ml, ethanol-free)
-
Dilute hydrochloric acid
-
Sodium bicarbonate solution
-
Magnesium sulfate (MgSO4)
-
Petroleum ether (40°-60° C)
-
-
Procedure:
-
A solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g) in ethanol-free chloroform (20 ml) is cooled to 0° C.
-
Cyclohexanoyl chloride (0.34 g) is added to the cooled solution.
-
Triethylamine (0.26 g) is then added to the reaction mixture.
-
The mixture is maintained at 0° C for 30 minutes and then allowed to stir at room temperature for 5 hours.
-
The resulting solution is washed sequentially with dilute hydrochloric acid and sodium bicarbonate solution.
-
The organic layer is dried over magnesium sulfate and the solvent is evaporated.
-
The residue is recrystallized from a mixture of chloroform and petroleum ether (40°-60° C) to yield white crystals of this compound.
-
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound from 1,2,3,4-Tetrahydro-2-benzazepine.
References
The Synthesis and Purification of Epsiprantel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical synthesis and purification of Epsiprantel, a potent anthelmintic agent. The information is compiled from available scientific literature to assist researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound, chemically known as 2-(cyclohexylcarbonyl)-2,3,6,7,8,12b-hexahydropyrazino[2,1-a][1]benzazepin-4(1H)-one, is a praziquantel analog used in veterinary medicine to treat tapeworm infections in dogs and cats.[1] Its complex heterocyclic structure necessitates a multi-step synthetic approach. This document outlines a likely synthetic pathway based on the scientific literature, provides detailed experimental protocols for key steps, and discusses purification methodologies.
Retrosynthetic Analysis and Synthetic Pathway
The synthesis of this compound can be logically divided into two main stages: the construction of the core heterocyclic structure, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, followed by the acylation of the secondary amine to introduce the cyclohexylcarbonyl group.
A plausible synthetic route, based on the synthesis of related pyrazinobenzazepine derivatives, is depicted below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Synthesis of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (Key Intermediate)
Synthesis of this compound (Final Step)
This procedure details the final acylation step to produce this compound from the key intermediate.
Reaction:
Materials:
-
4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g)
-
Cyclohexanoyl chloride (0.34 g)
-
Triethylamine (0.26 g)
-
Chloroform (ethanol-free, 20 ml)
-
Dilute hydrochloric acid
-
Sodium bicarbonate solution
-
Magnesium sulfate (MgSO4)
-
Petroleum ether (40°-60° C)
Procedure:
-
Dissolve 0.5 g of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine in 20 ml of ethanol-free chloroform in a suitable reaction vessel.
-
Cool the solution to 0° C in an ice bath.
-
To the cooled solution, add 0.34 g of cyclohexanoyl chloride, followed by the addition of 0.26 g of triethylamine.
-
Maintain the reaction mixture at 0° C for 30 minutes.
-
Allow the reaction to proceed at room temperature for 5 hours.
-
After the reaction is complete, wash the chloroform solution first with dilute hydrochloric acid and then with a sodium bicarbonate solution.
-
Dry the chloroform layer over magnesium sulfate (MgSO4).
-
Evaporate the solvent under reduced pressure.
-
The resulting residue is the crude this compound.
Purification:
-
Recrystallize the crude product from a mixture of chloroform and petroleum ether (40°-60° C) to yield white crystals of this compound.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 64% | [2] |
| Melting Point | 187°-90° C | [2] |
Purification and Characterization
Purification Methods
While recrystallization is a common method for the purification of this compound, other chromatographic techniques can be employed for higher purity, especially for analytical standards or in drug development processes.
-
Column Chromatography: Silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane gradients) can be effective for removing impurities.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC is a powerful technique. A C18 column with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA), would be a suitable starting point for method development.
The following diagram illustrates a general workflow for the purification and analysis of synthesized this compound.
Figure 2: General workflow for the purification and analysis of this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the aromatic, aliphatic, and cyclohexyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (326.44 g/mol ). |
| IR Spec. | Characteristic absorption bands for the amide carbonyl (C=O) and C-N bonds. |
| Melting Point | 187°-90° C[2] |
Conclusion
This technical guide provides a framework for the synthesis and purification of this compound based on available scientific literature. The provided experimental protocol for the final acylation step offers a direct method for the preparation of the target molecule from its key pyrazinobenzazepine intermediate. For the synthesis of the intermediate, researchers are encouraged to consult the primary literature. The successful synthesis and purification of this compound require careful execution of the experimental procedures and thorough analytical characterization to ensure the identity and purity of the final product.
References
Spectroscopic Blueprint of an Anthelmintic: An In-Depth Technical Guide to the Analysis of Epsiprantel and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Epsiprantel, a potent anthelmintic agent, and its structural analogues. Through a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, this document serves as a crucial resource for researchers and professionals involved in the development, quality control, and analysis of this important veterinary drug.
Core Structure and Physicochemical Properties
This compound, chemically known as 2-(Cyclohexylcarbonyl)-2,3,6,7,8,12b-hexahydropyrazino[2,1-a][1]benzazepin-4(1H)-one, is a synthetic compound belonging to the pyrazino-isoquinoline class. Its molecular formula is C₂₀H₂₆N₂O₂, with a molecular weight of approximately 326.44 g/mol . Understanding the core structure is fundamental to interpreting its spectroscopic signatures.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. These values are critical for the structural elucidation and confirmation of the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available in the searched resources. |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available in the searched resources. |
Table 3: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 326.2 | [M]⁺ (Molecular Ion) |
| Further fragmentation data not publicly available. |
Table 4: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not publicly available in the searched resources. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound and its analogues. These protocols are based on standard practices for the analysis of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound or its analogue is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this compound, LC-MS is the preferred method.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing this compound, typically forming the protonated molecule [M+H]⁺.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the molecular ion and its fragments.
-
Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The molecular ion is isolated, fragmented (e.g., through collision-induced dissociation - CID), and the resulting fragment ions are mass analyzed.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the spectrum are correlated to the presence of specific functional groups in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic analysis of this compound and its analogues. The detailed protocols and structured data presentation are intended to support researchers in their efforts to characterize and ensure the quality of this vital anthelmintic compound. Further research to populate the spectroscopic data tables will be invaluable to the scientific community.
References
In Vitro Efficacy of Epsiprantel on Parasite Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Epsiprantel on parasite motility, with a focus on cestodes. This compound, a praziquantel analogue, is a potent anthelmintic agent used in veterinary medicine. Its mechanism of action is understood to be similar to that of praziquantel, primarily involving the disruption of calcium ion homeostasis in the parasite, leading to spastic paralysis and tegumental damage. This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Data on Parasite Motility and Viability
The following tables summarize the in vitro effects of this compound and its analogue, Praziquantel, on the motility and viability of various cestode species. Due to the limited availability of detailed time-course motility data for this compound, data for Praziquantel is included as a proxy to illustrate the expected effects.
Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus [1]
| Parasite Stage | Concentration | Treatment Regimen | Observation Time | Result |
| Protoscoleces | 10 mcg/mL | Single Dose | Day 15 | 70% mortality |
| Protoscoleces | 10 mcg/mL | Repeated Doses* | Day 15 | 95% mortality |
| Juvenile Worms | 10 mcg/mL | Single or Repeated | Day 15 | 100% mortality |
| Adult Worms | 10 mcg/mL | Single or Repeated | Day 15 | 100% mortality |
*Culture medium changed every 36 hours.[1]
Table 2: In Vitro Effects of Praziquantel on Echinococcus multilocularis Protoscolex Motility [2][3]
| Concentration (ppm) | Incubation Time | Relative Motility (%) |
| 100 | 12 hours | Partially inhibited |
| 0.02 | 12 hours | Noticeable reduction |
| 0.0006 | 12 hours | Minimal effect |
Table 3: In Vitro Effects of Pyrantel-Oxantel on Dipylidium caninum Motility [4][5]
| Time Post-Incubation | Motility of Treated Group (%) | Motility of Control Group (%) |
| 1 hour | 72.0 | 100 |
| 2 hours | 48.0 | 100 |
| 6 hours | 0.0 | 55.7 |
| 10 hours | 0.0 | 4.2 |
Experimental Protocols
This section details a representative experimental protocol for an in vitro parasite motility assay, adapted from established methods for cestodes.[2][3]
Objective: To quantitatively assess the effect of this compound on the motility of cestode protoscoleces in vitro.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Cestode protoscoleces (e.g., Echinococcus granulosus)
-
Culture medium (e.g., DMEM without phenol red, supplemented with 10% FCS)
-
384-well microplates
-
Microscope with digital imaging capabilities
-
Image analysis software
Procedure:
-
Parasite Preparation:
-
Aseptically collect protoscoleces from hydatid cysts.
-
Wash the protoscoleces multiple times in a sterile phosphate-buffered saline (PBS) solution.
-
Activate the protoscoleces by incubation in a suitable medium (e.g., 10% DMSO in culture medium for 3 hours at 37°C) to induce evagination and motility.[2][3]
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. A solvent control (e.g., 1% DMSO in culture medium) should be included.[3]
-
Dispense a fixed number of activated protoscoleces (e.g., 20-30) into each well of a 384-well plate containing the culture medium.
-
Add the this compound dilutions and controls to the respective wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 hours), capture images or short video sequences of the protoscoleces in each well using the microscope.
-
-
Motility Quantification:
-
Utilize image analysis software to quantify the movement of the protoscoleces. This can be achieved by calculating the pixel changes between consecutive frames of a video or between images taken at short intervals.
-
Express the motility of the treated groups as a percentage of the motility observed in the solvent control group.
-
-
Data Analysis:
-
Plot the relative motility against the drug concentration and time to generate dose-response and time-course curves.
-
Determine key parameters such as the IC50 (the concentration that inhibits 50% of motility).
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical workflow for an in vitro motility study.
Caption: Proposed signaling pathway for this compound-induced parasite paralysis.
Caption: Experimental workflow for an in vitro parasite motility assay.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Development of a movement-based in vitro screening assay for the identification of new anti-cestodal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of Pyrantel-Oxantel on the Dipylidium caninum tapeworm: An in vitro study [scielo.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
In Vitro Efficacy of Epsiprantel on Hymenolepis nana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro studies on the effects of epsiprantel on Hymenolepis nana are not extensively documented in publicly available literature. This guide synthesizes information from research on closely related cestodes and the established mechanism of action of praziquantel, to which this compound is structurally and functionally similar. The experimental protocols provided are based on established methodologies for in vitro cestode culture and anthelmintic testing and should be adapted as necessary.
Introduction
Hymenolepis nana, the dwarf tapeworm, is a globally distributed cestode that infects rodents and humans, with a notable prevalence in children. Its ability to complete its entire lifecycle within a single host makes it unique among tapeworms and contributes to the ease of transmission. This compound is a pyrazino-isoquinoline derivative used in veterinary medicine for the treatment of cestode infections in cats and dogs.[1] While its efficacy against common tapeworms like Dipylidium caninum and Taenia species is well-established, its specific in vitro effects on Hymenolepis nana remain a key area for investigation. This technical guide provides an overview of the presumed mechanism of action of this compound, summarizes available in vitro data on related cestodes, and presents a detailed protocol for future in vitro studies on H. nana.
Presumed Mechanism of Action
The precise molecular mechanism of this compound has not been fully elucidated, but it is widely understood to be analogous to that of praziquantel.[2][3] The primary mode of action involves the disruption of calcium ion (Ca2+) homeostasis in the parasite.[4][5][6]
This compound is thought to act on the voltage-gated Ca2+ channels of the cestode's cell membranes, causing a rapid and sustained influx of calcium ions.[4][7][8] This sudden increase in intracellular Ca2+ leads to two major downstream effects:
-
Spastic Paralysis: The influx of Ca2+ into muscle cells triggers a tetanic contraction of the worm's musculature, resulting in paralysis.[2][5]
-
Tegumental Disruption: The elevated Ca2+ levels also lead to rapid vacuolization and disruption of the parasite's tegument, the syncytial outer layer that is crucial for nutrient absorption and protection.[2][8] This damage exposes the parasite's antigens to the host's immune system.[5]
These combined effects lead to the paralysis, detachment from the intestinal wall, and eventual death of the parasite.
Quantitative Data on a Related Cestode
While specific quantitative data for this compound's in vitro effect on Hymenolepis nana is unavailable, studies on Echinococcus granulosus protoscoleces provide valuable insights. The following table summarizes the findings from an in vitro study by Thompson et al. (1991), which demonstrates the dose-dependent and time-dependent efficacy of this compound.
| Cestode Species | Life Stage | This compound Treatment | Observation Period (Days) | Efficacy (% Mortality) |
| Echinococcus granulosus | Protoscoleces | Single Dose | 15 | 70% |
| Echinococcus granulosus | Protoscoleces | Repeated Doses | 15 | 95% |
| Echinococcus granulosus | Juvenile & Adult Worms | Not Specified | 15 | 100% |
Data adapted from an in vitro study on Echinococcus granulosus.[2]
These results indicate that this compound is effective in vitro against other cestodes, with adult worms showing greater susceptibility than the protoscolex stage.[2] This suggests that similar dose-dependent effects could be expected in studies with H. nana.
Proposed Experimental Protocol for In Vitro Analysis
This section outlines a detailed methodology for assessing the in vitro efficacy of this compound against adult Hymenolepis nana. This protocol is based on established methods for Hymenolepis diminuta.[9][10][11]
Parasite Collection and Preparation
-
Host Infection: Maintain a colony of laboratory rats or mice experimentally infected with Hymenolepis nana.
-
Worm Recovery: At 15-20 days post-infection, euthanize the host animals. Immediately dissect the small intestine and place it in pre-warmed (37°C) phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Isolation: Gently open the intestine longitudinally to release the adult worms.
-
Washing: Wash the collected worms multiple times in fresh, pre-warmed culture medium to remove host debris. Healthy, motile worms should be selected for the assay.
Culture Conditions
-
Medium: Use a suitable culture medium such as RPMI-1640 or a custom medium supplemented with glucose, amino acids, and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.
-
Environment: Maintain the worms in sterile petri dishes or multi-well plates inside an incubator at 37 ± 1°C.
Drug Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution in the culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-lethal to the worms (typically <1%).
Experimental Assay
-
Setup: Place a set number of adult worms (e.g., 5 worms) into each well of a multi-well plate containing the prepared drug concentrations.
-
Controls:
-
Negative Control: Worms in culture medium with the same percentage of DMSO used for the drug dilutions.
-
Positive Control: Worms in a solution with a known effective anthelmintic, such as praziquantel (e.g., 1 µg/mL), to validate the assay's sensitivity.
-
-
Incubation: Incubate the plates at 37°C.
-
Observation: Observe the worms at regular time intervals (e.g., 0, 1, 2, 4, 6, 12, 24 hours) under a dissecting microscope.
Data Collection and Analysis
-
Motility Scoring: Record the motility of the worms at each time point. A scoring system can be used (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal motility/paralysis, 0 = death).
-
Mortality Assessment: The time to paralysis and death should be recorded for each concentration. Death can be confirmed by a lack of movement upon gentle prodding or by transferring the worms to fresh, drug-free medium and observing for any recovery of motility.
-
Morphological Analysis (Optional): After the experiment, worms can be fixed for light microscopy or transmission electron microscopy (TEM) to observe any structural changes to the tegument.
-
Statistical Analysis: Calculate the mean time to paralysis and death for each concentration. Determine the EC50 (Effective Concentration, 50%) value using appropriate statistical software.
Conclusion and Future Directions
While direct evidence is currently lacking, the known mechanism of action of the closely related compound praziquantel strongly suggests that this compound would be effective against Hymenolepis nana in vitro by inducing spastic paralysis and tegumental damage through the disruption of calcium homeostasis. The limited available data from other cestodes supports its in vitro anthelmintic potential.
To fill the existing knowledge gap, dedicated in vitro studies are essential. Future research should focus on:
-
Determining the EC50 and LC50 values of this compound against adult H. nana to quantify its potency.
-
Utilizing transmission and scanning electron microscopy to detail the ultrastructural damage to the worm's tegument following this compound exposure.
-
Investigating the specific molecular targets of this compound in H. nana, such as the specific subunits of the voltage-gated calcium channels, to better understand its mechanism and potential for resistance.
Such studies would provide invaluable data for drug development professionals and researchers, clarifying the therapeutic potential of this compound for hymenolepiasis and contributing to a broader understanding of anthelmintic action against cestodes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. parasitipedia.net [parasitipedia.net]
- 4. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anthelmintic effects of Caesalpinia bonducella (L.) Roxb. leaf extract on Hymenolepis diminuta (Cestoda) and Syphacia obvelata (Nematoda) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm [agris.fao.org]
Epsiprantel as a Tool Compound in Parasitology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of epsiprantel, a pyrazino-benzazepine derivative, for its application as a tool compound in parasitology research. While clinically established as a veterinary cestocide, its specific mechanism of action and predictable in vitro effects make it a valuable agent for studying fundamental parasite biology, particularly in cestodes. This document outlines its mechanism of action, summarizes key efficacy data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction and Mechanism of Action
This compound is a narrow-spectrum anthelmintic highly effective against common tapeworms (cestodes) such as Taenia, Dipylidium, and Echinococcus species.[1][2][3] Structurally and functionally analogous to praziquantel, its utility in research stems from its direct and rapid action on the parasite.[2][4]
The precise molecular target of this compound has not been fully elucidated, but its mechanism of action is understood to be similar to that of praziquantel, which involves a profound disruption of calcium (Ca²⁺) homeostasis in the parasite.[1][2][4] This disruption leads to two primary effects that can be leveraged in experimental settings:
-
Neuromuscular Disruption : this compound induces a rapid and massive influx of calcium into the parasite's cells, causing a tetanic contraction of the worm's musculature.[4] This results in spastic paralysis, a key indicator for in vitro assays.
-
Tegumental Damage : Following the initial paralysis, the compound causes vacuolization and severe damage to the parasite's tegument, its protective outer layer.[4][5] This damage compromises the parasite's ability to evade the host's digestive processes and is a critical, observable endpoint in efficacy studies.[1][2][6][7]
The minimal absorption of this compound from the host's gastrointestinal tract ensures that it remains at the site of action, making it an ideal compound for targeted in vivo and in vitro studies on gut-dwelling helminths.[3][4]
Caption: Proposed mechanism of action for this compound in cestodes.
Quantitative Data on Efficacy
The following tables summarize the quantitative efficacy of this compound from key in vivo and in vitro studies, providing a baseline for experimental design.
Table 1: Summary of In Vivo Efficacy of this compound
| Parasite Species | Host | Dose (mg/kg) | Efficacy (%) | Citation(s) |
|---|---|---|---|---|
| Echinococcus granulosus (Adult) | Dog | 2.5 | >96 | [8] |
| Echinococcus granulosus (Adult) | Dog | 5.0 | >99.9 | [8] |
| Echinococcus granulosus (Adult) | Dog | 7.5 | >99.99 | [8] |
| Echinococcus granulosus (7-day-old) | Dog | 10.0 | >99.8 | [8] |
| Echinococcus multilocularis | Dog | 5.1 - 5.4 | 99.6 - 99.9 | [9] |
| Echinococcus multilocularis | Cat | 2.7 | 100 | [9] |
| Echinococcus multilocularis | Cat | 5.5 | 100 | [9] |
| Dipylidium caninum | Dog | 5.5 | 99.8 - 100 | [5] |
| Taenia pisiformis | Dog | 5.5 | 100 | [5] |
| Dipylidium caninum | Cat | 2.5 | 100 | [10] |
| Taenia taeniaeformis | Cat | 5.0 | 100 |[10] |
Table 2: Summary of In Vitro Efficacy of this compound
| Parasite Species | Life Stage | Concentration (µg/mL) | Time / Regimen | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Echinococcus granulosus | Protoscoleces | 10 | Single Dose | 70% mortality by day 15 | [4] |
| Echinococcus granulosus | Protoscoleces | 10 | Repeated Doses | 95% mortality by day 15 | [4] |
| Echinococcus granulosus | Juvenile Worms | 10 | Single/Repeated | 100% mortality by day 15 | [4] |
| Echinococcus granulosus | Adult Worms | 10 | Single/Repeated | 100% mortality by day 15 (rapid action) | [4] |
| Echinococcus granulosus | Protoscoleces, Juveniles, Adults | 10 | Not specified | Tegumental damage and death |[5][8] |
Experimental Protocols
The use of this compound as a tool compound is particularly effective in standardized in vitro assays to screen for anthelmintic activity or to study parasite physiology.
This protocol details a method for assessing the direct efficacy of this compound against various life stages of Echinococcus granulosus, adapted from published studies.[4][8]
Objective: To determine the direct lethal and sublethal effects of this compound on cestode protoscoleces, juvenile, and adult worms in an axenic culture system.
Materials:
-
This compound stock solution (e.g., in DMSO, followed by dilution in media)
-
Parasite life stages:
-
Appropriate culture medium (e.g., CMRL 1066) supplemented with antibiotics and serum
-
Sterile multi-well culture plates (e.g., 24-well)
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope for observation
Methodology:
-
Preparation of Parasites: Wash collected parasites multiple times in sterile saline or culture medium to remove host debris. Assess initial viability based on motility (e.g., flame cell activity for protoscoleces).
-
Experimental Setup:
-
Aliquot a standard number of parasites (e.g., ~100 protoscoleces or 5-10 worms) into each well of a culture plate containing fresh medium.
-
Prepare a treatment group by adding this compound to the wells to achieve the final desired concentration (e.g., 10 µg/mL).[4][8]
-
Prepare a control group containing the same volume of vehicle (e.g., DMSO) used for the drug stock.
-
For studies involving repeated dosing, replace the culture medium and re-apply the compound every 36-48 hours.[4]
-
-
Incubation: Incubate plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Data Collection:
-
At predefined time points (e.g., 1, 6, 24, 48 hours, and daily thereafter for up to 15 days), observe the parasites under an inverted microscope.[4]
-
Record observations on motility, muscular contraction (paralysis), and tegumental integrity (vacuolization, blebbing, disintegration).
-
Mortality can be confirmed by lack of motility and structural disintegration.
-
-
Endpoint Analysis: Quantify the percentage of dead parasites in treated versus control wells at the study endpoint. For sublethal effects, a scoring system for tegumental damage can be implemented.
Caption: Workflow for an in vitro cestocidal assay using this compound.
Conclusion
This compound serves as a reliable and potent tool compound for parasitology research focused on cestodes. Its well-characterized primary effects—spastic paralysis and tegumental destruction—provide clear and quantifiable endpoints for in vitro assays. Researchers can utilize this compound to investigate parasite neuromuscular physiology, screen novel compound libraries for cestocidal activity using it as a positive control, and study the mechanisms of tegumental repair and integrity. The data and protocols presented herein offer a solid foundation for incorporating this compound into experimental designs aimed at advancing anthelmintic drug discovery and the fundamental biology of parasitic flatworms.
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. parasitipedia.net [parasitipedia.net]
- 3. zoetisus.com [zoetisus.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Praziquantel-induced tegumental damage in vitro is diminished in schistosomes derived from praziquantel-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Efficacy evaluation of this compound (Cestex) against Echinococcus mutilocularis in dogs and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacokinetics of Epsiprantel: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of epsiprantel in various animal models. This compound is a second-generation isoquinoline anthelmintic highly effective against cestode (tapeworm) infections in companion animals. A key characteristic of this compound is its targeted action within the gastrointestinal tract, a feature directly linked to its unique pharmacokinetic profile.
Executive Summary
This compound exhibits minimal systemic absorption following oral administration in its primary target species, dogs and cats.[1][2] This limited absorption is a cornerstone of its safety profile and mechanism of action, as the drug remains concentrated in the gastrointestinal tract where the adult tapeworms reside.[3] Consequently, systemic pharmacokinetic parameters such as Area Under the Curve (AUC), elimination half-life, and bioavailability are generally not well-characterized, as plasma concentrations are often below the limit of detection. The drug is primarily eliminated in the feces as the unchanged parent compound.[2] There is no evidence to suggest that this compound is significantly metabolized.[1][2] It is important to note that this compound is not used in livestock, and therefore, no pharmacokinetic data is available for species such as sheep.[4]
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Dosage | Reference |
| Peak Plasma Concentration (Cmax) | 0.13 mcg/mL (range: <0.5–0.36 mcg/mL) | 5.5 mg/kg, oral | [1] |
| Time to Peak Concentration (Tmax) | 1 hour | 5.5 mg/kg, oral | [1] |
| Area Under the Curve (AUC) | Data not available | - | |
| Elimination Half-life (t½) | Data not available | - | |
| Oral Bioavailability | Minimal | - | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Cats
| Parameter | Value | Dosage | Reference |
| Peak Plasma Concentration (Cmax) | 0.21 mcg/mL | 5.5 mg/kg, oral | [1] |
| Time to Peak Concentration (Tmax) | 30 minutes | 5.5 mg/kg, oral | [1] |
| Area Under the Curve (AUC) | Data not available | - | |
| Elimination Half-life (t½) | Data not available | - | |
| Oral Bioavailability | Minimal | - | [5] |
*In 83% of cats in one study, the plasma concentration of this compound was below the level of detection.[1]
Metabolism and Excretion
Current evidence suggests that this compound undergoes minimal to no metabolism in dogs.[1][2] Studies have not detected any metabolites in the urine of treated dogs.[4] The primary route of elimination is through the feces, with the drug being excreted largely as the unchanged parent molecule.[2] Less than 0.1% of the administered dose is eliminated in the urine in dogs.[1] This lack of metabolic conversion further contributes to its high concentration and efficacy within the gastrointestinal tract.
Experimental Protocols
While specific, detailed experimental protocols for this compound pharmacokinetic studies are not extensively published, a representative methodology can be constructed based on standard practices for similar anthelmintic drugs in canine and feline models.
Animal Models and Drug Administration
-
Species: Healthy adult male and female dogs (e.g., Beagle) and domestic shorthair cats.
-
Health Status: Animals should be determined to be healthy based on physical examination and clinical pathology prior to the study.
-
Housing: Animals should be housed in conditions that comply with animal welfare regulations.
-
Drug Formulation: this compound is typically administered as an oral tablet.[6]
-
Administration: Tablets are administered orally, followed by a small amount of water to ensure swallowing. For accurate dosing, animals are typically fasted overnight before drug administration.[3]
Blood Sample Collection
-
Sampling Sites: Blood samples are typically collected from the jugular, cephalic, or saphenous vein.
-
Sample Collection: Approximately 2-3 mL of whole blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points.
-
Time Points: Blood samples are collected at time 0 (pre-dose) and at various time points post-administration, such as 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored frozen at -20°C or lower until analysis.
Bioanalytical Method for Plasma this compound Quantification
A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the preferred technique for quantifying the low concentrations of this compound expected in plasma.
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid protein precipitation method is often employed. To a small volume of plasma (e.g., 100 µL), an internal standard is added, followed by a larger volume of a cold organic solvent like acetonitrile (e.g., 300 µL).
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube and may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Hypothetical):
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) would be used for detection and quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined and optimized.
-
-
-
Method Validation: The analytical method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of specificity, linearity, accuracy, precision, recovery, and stability.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an oral pharmacokinetic study of this compound in a canine or feline model.
References
In Vivo Metabolism and Metabolite Identification of Epsiprantel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epsiprantel, a pyrazinoisoquinoline derivative, is a widely used anthelmintic for the treatment of cestode (tapeworm) infections in veterinary medicine.[1][2] A comprehensive review of the available scientific literature indicates that this compound undergoes minimal systemic absorption following oral administration in target species such as dogs and cats.[3][4] Consequently, there is currently no scientific evidence to suggest that this compound is significantly metabolized in vivo.[3] The drug primarily exerts its therapeutic effect locally within the gastrointestinal tract, with the parent compound being the active moiety. This guide summarizes the current understanding of this compound's pharmacokinetics, which explains the lack of identified metabolites, and outlines the standard experimental protocols that would be employed for in vivo metabolism studies should evidence of significant absorption and biotransformation emerge.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to understanding its biological activity and potential for biotransformation.
Absorption
Following oral administration in both cats and dogs, this compound exhibits minimal absorption from the gastrointestinal tract.[3][4]
-
In cats , plasma concentrations of this compound were below the level of detection in the majority of subjects after an oral dose of 5.5 mg/kg.[3] In the few instances where it was measurable, the peak plasma concentration was low.[3]
-
In dogs , similarly low peak plasma concentrations have been observed after oral administration.[3]
This limited systemic exposure is a key factor in its safety profile and its localized mode of action against intestinal parasites.[4]
Biotransformation
Current evidence indicates a lack of significant biotransformation for this compound.[3] The minimal systemic absorption limits the amount of the drug that reaches metabolic organs like the liver.[5] Therefore, the parent drug is considered the primary active substance.
Elimination
Due to its poor absorption, the majority of an orally administered dose of this compound is expected to be excreted unchanged in the feces.[5]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for this compound in cats and dogs. The low plasma concentrations underscore the minimal systemic absorption of the drug.
| Species | Dose (Oral) | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Reference |
| Cat | 5.5 mg/kg | 0.21 mcg/mL (in a minority of animals) | 30 minutes | [3] |
| Dog | 5.5 mg/kg | 0.13 mcg/mL (range: <0.5–0.36) | 1 hour | [3] |
Standard Experimental Protocols for In Vivo Metabolism Studies
While there is no specific evidence of this compound metabolism, the following section details the standard methodologies that would be applied to investigate the in vivo metabolism and identify potential metabolites of a novel drug candidate. These protocols are based on established practices in drug metabolism research.[6][7][8]
Animal Model and Drug Administration
-
Species Selection: The choice of animal model is critical and typically includes the target species (e.g., dogs and cats for veterinary drugs) and often a rodent species (e.g., rats) for initial studies.[9]
-
Drug Formulation and Dosing: The drug is administered, often orally for orally administered drugs, at a dose that is therapeutically relevant and allows for the detection of potential metabolites.[2]
Sample Collection
-
Biological Matrices: To obtain a comprehensive metabolic profile, various biological samples are collected over a specified time course. This typically includes:
-
Blood (Plasma/Serum): For determining the pharmacokinetic profile of the parent drug and any circulating metabolites.
-
Urine and Feces: To identify and quantify excretory products (parent drug and metabolites).
-
Bile (via cannulation): To investigate biliary excretion and enterohepatic circulation.
-
Sample Preparation
-
Extraction: Metabolites are extracted from the biological matrices using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering endogenous components.[8]
-
Concentration: The extracts may be concentrated to increase the detectability of low-level metabolites.
Analytical Techniques for Metabolite Identification
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): LC-MS/MS is the primary tool for metabolite profiling.[8][10][11] It allows for the separation of the parent drug from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.[8]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in determining the elemental composition of potential metabolites.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated metabolites, especially for determining the exact site of metabolic modification.[8][10]
Visualizing the Drug Metabolism Workflow
The following diagrams illustrate the generalized workflows for in vivo drug metabolism studies and the decision-making process based on the pharmacokinetic profile.
Caption: Generalized experimental workflow for an in vivo drug metabolism study.
Caption: Logical flow of this compound's disposition based on current data.
Conclusion
The available scientific evidence strongly suggests that this compound is minimally absorbed from the gastrointestinal tract following oral administration in cats and dogs and that it does not undergo significant in vivo metabolism. Its therapeutic efficacy is attributed to the local action of the parent drug on cestodes residing in the gut. While standard methodologies for studying drug metabolism are well-established, their application to this compound has not yielded evidence of metabolite formation. Future research, should it indicate any potential for systemic absorption under specific conditions, would necessitate the application of the detailed analytical protocols described herein to fully characterize any potential biotransformation pathways. For now, the focus of understanding this compound's disposition remains on its localized action and excretion as an unchanged parent compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 5. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. A preliminary metabolites identification of a novel compound with β-adrenolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veritastk.co.jp [veritastk.co.jp]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Nutrition and Metabolism In Vivo Model Development - BioVenic [biovenic.com]
- 10. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of morantel metabolism and its application in veterinary drug residue screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Epsiprantel's Mechanism of Action on Echinococcus granulosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of epsiprantel, a pyrazinoisoquinoline derivative, against the larval stage of the cestode Echinococcus granulosus. Drawing upon available scientific literature, this document outlines the current understanding of how this compound exerts its anthelmintic effects, focusing on its impact on the parasite's tegument, musculature, and ionic homeostasis. Detailed experimental protocols for in vitro and in vivo studies are provided, alongside a comprehensive summary of quantitative efficacy data. Furthermore, visual representations of the proposed signaling pathways and experimental workflows are presented to facilitate a deeper understanding of the complex host-parasite-drug interactions.
Introduction
Cystic echinococcosis, caused by the larval stage of the tapeworm Echinococcus granulosus, remains a significant public health concern in many parts of the world. Chemotherapy is a critical component of the clinical management of this disease, with this compound being a notable anthelmintic agent. This compound, a structural analog of praziquantel, has demonstrated high efficacy against a range of cestode infections in veterinary medicine. Its mechanism of action is understood to be similar to that of praziquantel, primarily involving the disruption of calcium ion homeostasis within the parasite. This disruption leads to a cascade of events, including spastic paralysis of the parasite's musculature and extensive damage to its protective outer layer, the tegument. This guide synthesizes the available data to provide a detailed overview of these processes at the molecular and cellular levels.
Core Mechanism of Action
The primary mechanism of action of this compound against Echinococcus granulosus is believed to be the rapid and sustained disruption of calcium (Ca²⁺) ion homeostasis. This leads to two major downstream effects: neuromuscular paralysis and tegumental damage.
Disruption of Calcium Homeostasis and Neuromuscular Paralysis
This compound is thought to interact with voltage-gated calcium channels on the surface of the parasite's cells.[1] This interaction leads to a massive and uncontrolled influx of calcium ions into the parasite's musculature. The sudden increase in intracellular calcium concentration triggers a state of spastic paralysis, causing the protoscoleces and adult worms to detach from the host's tissues.[1] While the precise molecular target of this compound in E. granulosus has not been definitively identified, the functional consequences strongly point towards the modulation of ion channels that regulate muscle contraction.
Tegumental Disruption
The tegument of Echinococcus granulosus is a vital syncytial layer responsible for nutrient absorption, waste excretion, and protection from the host's immune system. This compound induces severe and rapid damage to this critical structure. In vitro studies have shown that exposure to this compound at a concentration of 10 µg/mL causes significant tegumental damage to E. granulosus protoscoleces, as well as to juvenile and adult worms.[2] The influx of calcium is believed to be a key trigger for this damage, leading to vacuolization and eventual disintegration of the tegument. This exposes the parasite to the host's immune response and disrupts its ability to maintain homeostasis, ultimately leading to its death.
The following diagram illustrates the proposed signaling pathway for this compound's action on Echinococcus granulosus.
Proposed signaling pathway of this compound in Echinococcus granulosus.
Quantitative Data Summary
The efficacy of this compound against Echinococcus granulosus has been evaluated in both in vitro and in vivo settings. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus
| Life Cycle Stage | This compound Concentration | Observation | Reference |
| Protoscoleces | 10 µg/mL | Tegumental damage and death | [2] |
| Juvenile Worms (7-day-old) | 10 µg/mL | Tegumental damage and death | [2] |
| Adult Worms (37-day-old) | 10 µg/mL | Tegumental damage and death | [2] |
Table 2: In Vivo Efficacy of this compound against Experimental Echinococcus granulosus Infections in Dogs
| Age of Infection | Oral Dosage (mg/kg) | Worm Burden Reduction (%) | Reference |
| 7-day-old | 5 | >94 | [2] |
| 7-day-old | 7.5 | >90 | [2] |
| 7-day-old | 10 | >99.8 | [2] |
| 28-day-old | 2.5 | >96 | [2] |
| 28-day-old | 5 | >99.9 | [2] |
| 28-day-old | 7.5 | >99.99 | [2] |
| 41-day-old | 2.5 | >99 | [3] |
| 41-day-old | 5.0 | >99 | [3] |
| 41-day-old | 7.5 | >99 (total clearance in some) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further research.
In Vitro Culture of Echinococcus granulosus Protoscoleces
A standardized protocol for the in vitro cultivation of E. granulosus protoscoleces is essential for drug susceptibility testing.
Materials:
-
Hydatid cysts from infected sheep livers
-
Sterile phosphate-buffered saline (PBS)
-
Culture medium (e.g., RPMI-1640 or CMRL 1066) supplemented with fetal calf serum (10-20%), antibiotics (penicillin/streptomycin), and glucose
-
Sterile centrifuge tubes and pipettes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Aseptically collect hydatid fluid containing protoscoleces from fresh, fertile sheep hydatid cysts.
-
Wash the protoscoleces three times with sterile PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the protoscoleces in the prepared culture medium at a desired density (e.g., 2,000 protoscoleces/mL).
-
Dispense the protoscolex suspension into sterile culture flasks or multi-well plates.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days by carefully aspirating the old medium and replacing it with fresh medium.
The following diagram outlines the general workflow for in vitro protoscolex culture.
Workflow for in vitro culture of E. granulosus protoscoleces.
Protoscolex Viability Assay (Eosin Exclusion Test)
The eosin exclusion test is a common method to assess the viability of protoscoleces following drug treatment.
Materials:
-
Protoscolex culture (treated and control)
-
0.1% Eosin Y solution in PBS
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Take a small aliquot of the protoscolex suspension.
-
Mix the suspension with an equal volume of 0.1% eosin Y solution.
-
Incubate the mixture at room temperature for 2-5 minutes.
-
Place a drop of the mixture on a microscope slide and cover with a coverslip.
-
Observe under a light microscope.
-
Count the number of stained (non-viable) and unstained (viable) protoscoleces.
-
Calculate the percentage of viability: (Number of unstained protoscoleces / Total number of protoscoleces) x 100.
The logical relationship of the eosin exclusion test is depicted in the following diagram.
Logical flow of the eosin exclusion viability test.
Conclusion and Future Directions
This compound is a potent anthelmintic against Echinococcus granulosus, with a mechanism of action that is closely linked to the disruption of calcium ion homeostasis, leading to neuromuscular paralysis and severe tegumental damage. The quantitative data from in vitro and in vivo studies consistently demonstrate its high efficacy. While the general mechanism is well-accepted, further research is warranted to identify the specific molecular targets of this compound within E. granulosus. Elucidating the precise ion channels or receptors that interact with the drug and the downstream signaling cascades will provide a more complete understanding of its mode of action. Such knowledge will be invaluable for the development of new and improved therapeutic strategies against cystic echinococcosis, including approaches to overcome potential drug resistance. The experimental protocols detailed in this guide provide a foundation for future investigations in this critical area of parasitology research.
References
Methodological & Application
Application Note: Quantification of Epsiprantel in Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel is a broad-spectrum anthelmintic agent effective against various cestode infections in veterinary medicine.[1][2] Pharmacokinetic studies are crucial for optimizing dosage regimens and evaluating the safety and efficacy of this compound. These studies require a reliable and validated analytical method for the quantification of this compound in biological matrices such as plasma. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma. The described protocol provides a framework for sample preparation, chromatographic separation, and method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Praziquantel or another suitable compound with similar chromatographic behavior)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Perchloric acid or zinc sulfate solution (for protein precipitation)[3][4]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Blank plasma from the target species
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1220 Infinity LC or similar |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid[3] |
| Flow Rate | 1.0 mL/min[3][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 40 °C[5] |
| UV Detection | Wavelength to be optimized (start at ~220-230 nm)[5][6] |
| Internal Standard | Praziquantel or other suitable compound |
Sample Preparation
Effective sample preparation is critical for removing plasma proteins and other interfering substances.[7] Two common and effective methods are Protein Precipitation (PP) and Solid-Phase Extraction (SPE).
Method 1: Protein Precipitation (PP)
-
To 200 µL of plasma sample in a microcentrifuge tube, add a known concentration of the internal standard.
-
Add 400 µL of a precipitating agent such as acetonitrile or a mixture of methanol and ethanol.[8] Alternatively, 45 µL of 8.25% perchloric acid can be used.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to a clean tube.
-
Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.
Method 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
To 500 µL of plasma, add the internal standard.
-
Dilute the plasma sample with a suitable buffer to reduce viscosity.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the this compound and internal standard from the cartridge with a stronger organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot into the HPLC system.
Experimental workflow for this compound quantification.
Method Validation
The developed method should be validated according to established guidelines to ensure its reliability for bioanalytical applications. Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration. | Correlation coefficient (r²) ≥ 0.99[9] |
| Precision | The closeness of agreement between a series of measurements. Evaluated at different concentration levels (low, medium, high QC samples) within the same day (intra-day) and on different days (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)[3] |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration. Determined by replicate analysis of samples containing known amounts of the analyte. | Percent deviation from nominal concentration within ±15% (±20% for LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible recovery is desired. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, degradants, or matrix components. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. | Analyte concentration should remain within ±15% of the initial concentration. |
Data Presentation
The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| this compound | 10 - 2000 | y = mx + c | ≥ 0.99 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 10 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 30 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 1500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 30 | Report Value | Report Value |
| Medium | 500 | Report Value | Report Value |
| High | 1500 | Report Value | Report Value |
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the quantification of this compound in plasma. The outlined protocols for sample preparation, chromatographic conditions, and validation are based on established bioanalytical practices. This method can be a valuable tool for pharmacokinetic and toxicokinetic studies, contributing to the development and safe use of this compound in veterinary medicine. Researchers should perform in-house optimization and validation to ensure the method is suitable for their specific application.
Logical relationship of the analytical method development.
References
- 1. Determination of active substances in multicomponent veterinary preparations of antiparasitic action by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Quantification of Epsiprantel in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Epsiprantel in biological matrices. The protocols are intended to serve as a comprehensive guide for researchers in veterinary medicine, drug metabolism, and pharmacokinetic studies.
Introduction
This compound is a broad-spectrum anthelmintic agent effective against various cestodes (tapeworms) in dogs and cats.[1][2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in pharmaceutical formulations and provides a detailed protocol for its quantification in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a method often favored for its high sensitivity and selectivity in complex biological matrices.[3][4]
Pharmacokinetic studies indicate that this compound undergoes minimal absorption from the gastrointestinal tract following oral administration in dogs and cats.[2][5][6] Peak plasma concentrations (Cmax) are generally low, in the range of 0.13 to 0.21 µg/mL.[6] Furthermore, there is little evidence of significant metabolism, with the parent compound being the primary analyte of interest.[2][6] This low systemic exposure necessitates highly sensitive analytical methods, such as LC-MS/MS, for accurate quantification in plasma.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations
This method is adapted from a validated procedure for the simultaneous determination of several anthelmintic drugs in veterinary preparations.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Instrument | Shimadzu Liquid Chromatograph or equivalent |
| Detector | UV-VIS Spectrometer at 220 nm |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocol: HPLC Analysis of this compound in Tablets
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.020 to 0.275 mg/mL.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of acetonitrile, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples
This protocol is a proposed method based on common practices for the analysis of structurally similar compounds, like praziquantel, in biological fluids.[3][4] Note: This method would require in-house validation.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for the extraction of drugs from plasma samples.[7]
Table 2: Proposed LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 327.2 |
| Product Ion (m/z) | 112.1 (quantifier), 140.1 (qualifier) |
| Collision Energy | To be optimized, typically 20-40 eV |
| Chromatography | UPLC/HPLC with a C18 column |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Internal Standard | Praziquantel or a stable isotope-labeled this compound |
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Spike blank animal plasma with the stock solution to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
-
Plasma Sample Extraction:
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Table 3: Quantitative Data Summary for HPLC Method (Pharmaceuticals)
| Parameter | Result |
| Linearity Range | 0.020 - 0.275 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 4: Expected Performance Characteristics for the Proposed LC-MS/MS Method (Plasma)
| Parameter | Target Value |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Linearity Range | 1 - 500 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | > 80% |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. parasitipedia.net [parasitipedia.net]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. ijpsonline.com [ijpsonline.com]
Application Note: Validation of a Quantitative HPLC Method for the Determination of Epsiprantel in Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel is a broad-spectrum anthelmintic agent effective against cestodes in veterinary medicine. The analysis of drug concentrations in fecal matter is crucial for pharmacokinetic studies, dose determination, and the evaluation of drug efficacy. This application note provides a comprehensive protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in fecal samples. The validation parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10]
Analytical Method
A specific and sensitive RP-HPLC method with UV detection was developed for the quantification of this compound in canine fecal samples.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:20 mM KH2PO4 (pH 4.5) (50:10:40, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Internal Standard (IS) | Praziquantel |
Experimental Protocols
Standard and Sample Preparation
Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Praziquantel and dissolve in 10 mL of methanol.
Preparation of Spiked Fecal Samples (Quality Control - QC samples): Homogenize drug-free canine fecal samples. Spike known amounts of this compound and the internal standard into the homogenized feces to prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 80 µg/g).
Sample Extraction Protocol:
-
Weigh 1 g of the fecal sample (blank, spiked, or study sample) into a 15 mL centrifuge tube.
-
Add 5 mL of extraction solvent (Methanol:Water, 80:20 v/v) and 100 µL of the IS working solution.
-
Vortex for 15 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
Caption: Fecal Sample Extraction Workflow.
Method Validation Protocol
The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.[2][4][5][8][10]
Caption: Analytical Method Validation Parameters.
Specificity: The specificity of the method was evaluated by analyzing blank fecal samples from six different sources to assess for any interference at the retention times of this compound and the internal standard.
Linearity: Linearity was determined by analyzing a series of six calibration standards ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The regression equation and the correlation coefficient (r²) were calculated.
Accuracy: The accuracy of the method was determined by recovery studies. Drug-free fecal samples were spiked with known amounts of this compound at three concentration levels (low, medium, and high QC levels). The samples (n=6 for each level) were then extracted and analyzed. The percentage recovery was calculated.
Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicates of QC samples at low, medium, and high concentrations were analyzed on the same day.
-
Intermediate Precision: The analysis of QC samples was repeated on three different days. The relative standard deviation (%RSD) was calculated for each concentration level.
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C) The effect of these changes on the peak area and retention time was evaluated.
Stability: The stability of this compound in fecal samples was evaluated under various conditions:
-
Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles (-20°C to room temperature).
-
Short-Term Stability: QC samples were kept at room temperature for 24 hours before extraction.
-
Long-Term Stability: QC samples were stored at -20°C for 30 days.
-
Post-Preparative Stability: Extracted samples were kept in the autosampler at 4°C for 48 hours.
Results and Data Presentation
Specificity
No significant interfering peaks were observed at the retention times of this compound and the internal standard in the chromatograms of the blank fecal samples, demonstrating the specificity of the method.
Linearity
The calibration curve was linear over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 0.0125x + 0.003 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
The accuracy was expressed as the percentage recovery.
| Spiked Concentration (µg/g) | Mean Recovery (%) | %RSD |
| 5 (Low QC) | 98.5 | 1.8 |
| 50 (Medium QC) | 101.2 | 1.2 |
| 80 (High QC) | 99.8 | 1.5 |
Precision
The precision was expressed as the %RSD.
| Concentration (µg/g) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| 5 (Low QC) | 1.9 | 2.5 |
| 50 (Medium QC) | 1.3 | 1.8 |
| 80 (High QC) | 1.6 | 2.1 |
LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Robustness
The method was found to be robust, with %RSD values for peak areas being less than 5% for all induced variations.
| Parameter Varied | %RSD of Peak Area |
| Flow Rate (0.9 mL/min) | 2.1 |
| Flow Rate (1.1 mL/min) | 1.8 |
| Mobile Phase (-2% Organic) | 3.5 |
| Mobile Phase (+2% Organic) | 2.9 |
| Column Temperature (28 °C) | 1.5 |
| Column Temperature (32 °C) | 1.7 |
Stability
This compound was found to be stable in fecal samples under the tested conditions. The percentage deviation from the initial concentration was within ±15%.
| Stability Condition | Mean % Recovery |
| Freeze-Thaw (3 cycles) | 95.8 |
| Short-Term (24h at RT) | 97.2 |
| Long-Term (30 days at -20°C) | 94.5 |
| Post-Preparative (48h at 4°C) | 98.1 |
Conclusion
The developed RP-HPLC method for the quantification of this compound in fecal samples is specific, linear, accurate, precise, and robust. The method was successfully validated according to ICH and FDA guidelines and is suitable for routine analysis in pharmacokinetic and drug metabolism studies.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for In Vitro Culture of Cestodes for Epsiprantel Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective anthelmintic drugs is crucial for combating cestode infections in both humans and animals. Epsiprantel, a praziquantel analog, is a potent cestocidal agent.[1] A critical step in the drug development pipeline is the in vitro assessment of a compound's efficacy against the target parasite. This document provides detailed application notes and protocols for the in vitro culture of various cestode species and the subsequent susceptibility testing using this compound.
The in vitro cultivation of cestodes, while challenging, offers a controlled environment to study the parasite's biology and its response to therapeutic agents, reducing the reliance on animal models.[2] Species such as Echinococcus granulosus, Taenia crassiceps, and Hymenolepis microstoma are commonly used models for in vitro studies.[3][4][5]
This compound's mechanism of action is believed to be similar to that of praziquantel, which involves the disruption of calcium ion homeostasis in the parasite.[6][7] This leads to rapid muscle contraction, paralysis, and damage to the tegument, ultimately resulting in the death of the worm.[6][8] These application notes will guide researchers through the process of establishing in vitro cestode cultures, performing this compound susceptibility assays, and evaluating parasite viability.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro culture of selected cestode species and this compound susceptibility testing.
Table 1: In Vitro Culture Conditions for Cestodes
| Parameter | Echinococcus granulosus (Protoscoleces) | Taenia crassiceps (Cysticerci) | Hymenolepis microstoma (Cysticercoids to Adult) |
| Base Medium | Medium 199 or RPMI-1640[3][9] | DMEM[10] | Eagle's Medium[11] |
| Supplements | 20% (v/v) Fetal Calf Serum, 4 mg/mL Glucose, 1.2 U/mL Insulin (optional)[3] | Fetal Bovine Serum (FBS)[12] | Horse Serum, Sheep or Hamster Liver Extract, Ox Bile[11] |
| Antibiotics | 60 µg/mL Penicillin, 100 µg/mL Streptomycin, 50 µg/mL Gentamicin[3] | Penicillin-Streptomycin[13] | Penicillin-Streptomycin |
| Temperature | 37°C[3] | 37°C[10] | 37°C |
| Atmosphere | 5% CO₂[13] | 5% CO₂[10] | 5-10% O₂, 5% CO₂ in N₂ |
| Medium Change | Every 3-4 days[3] | Daily (for some protocols)[10] | Every 2-3 days |
Table 2: this compound In Vitro Susceptibility Testing Parameters
| Parameter | Value/Range | Reference |
| This compound Concentration | 10 µg/mL | [14][15] |
| Solvent for this compound | Dimethyl sulfoxide (DMSO) | [16] |
| Incubation Time | Up to 15 days | [14] |
| Control Groups | Negative Control (culture medium only), Solvent Control (medium with DMSO) | [16] |
Experimental Protocols
Protocol 1: In Vitro Culture of Echinococcus granulosus Protoscoleces
This protocol is adapted from studies on the in vitro cultivation of E. granulosus.[3][13]
Materials and Reagents:
-
Echinococcus granulosus hydatid cysts from infected sheep livers
-
Sterile Phosphate-Buffered Saline (PBS) with 100 U/mL penicillin and 100 µg/mL streptomycin (PBS-PS)
-
0.1% (w/v) pepsin in 0.85% (w/v) NaCl, pH 4.0
-
Culture Medium: Medium 199 or RPMI-1640
-
Fetal Calf Serum (FCS)
-
Glucose solution (sterile)
-
Insulin solution (optional)
-
Antibiotic solution (Penicillin, Streptomycin, Gentamicin)
-
Sterile Leighton tubes or 24-well culture plates
-
CO₂ incubator
Procedure:
-
Aseptically collect hydatid fluid containing protoscoleces from fertile hydatid cysts.
-
Wash the protoscoleces five times with PBS-PS.
-
Assess initial viability using 0.1% eosin staining; only cultures with ≥95% viability should be used.[13]
-
To separate protoscoleces from brood capsules, treat with 0.1% pepsin solution for 30 minutes at 37°C.[13]
-
Wash the freed protoscoleces again with PBS-PS.
-
Prepare the culture medium: To the base medium, add 20% (v/v) FCS, 4 mg/mL glucose, and the antibiotic cocktail (60 µg/mL penicillin, 100 µg/mL streptomycin, 50 µg/mL gentamicin). For enhanced development, 1.2 U/mL insulin can be added.[3]
-
Seed approximately 1500 viable protoscoleces per Leighton tube or well of a 24-well plate containing 10 mL of culture medium.[3]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 3-4 days by carefully aspirating the old medium and replacing it with fresh, pre-warmed medium.[3]
-
Monitor the development of protoscoleces into microcysts microscopically.
Protocol 2: this compound Susceptibility Testing
Materials and Reagents:
-
Established in vitro culture of cestodes (from Protocol 1)
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Fresh culture medium
-
Sterile microplates (96-well)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µg/mL).[14][15]
-
In a 96-well plate, add a set number of cultured parasites (e.g., 10-20 protoscoleces or one small cysticerci) to each well containing fresh culture medium.
-
Add the this compound solution to the test wells.
-
Include a solvent control group (medium with the same concentration of DMSO used to dissolve this compound) and a negative control group (medium only).
-
Incubate the plate under the same conditions as the initial culture (37°C, 5% CO₂).
-
Observe the parasites daily for morphological changes, motility, and viability at predetermined time points (e.g., 24, 48, 72 hours, and so on for up to 15 days).[14]
Protocol 3: Viability Assessment using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining
This dual-staining method distinguishes between viable (green fluorescence) and non-viable (red fluorescence) organisms.[17][18]
Materials and Reagents:
-
Cultured cestodes (treated and control groups)
-
Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)[19]
-
Propidium Iodide (PI) stock solution (2 mg/mL in PBS)[19]
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (FITC for FDA, Texas Red for PI)
Procedure:
-
Prepare a fresh staining solution by diluting the FDA and PI stock solutions in PBS or culture medium. Final concentrations are typically around 0.46 µM for FDA and 14.34 µM for PI.[18]
-
Carefully transfer the parasites from the culture wells to a microfuge tube or a new plate.
-
Wash the parasites with PBS to remove any residual medium.
-
Add the FDA/PI staining solution to the parasites and incubate for 5-15 minutes at room temperature in the dark.[18][19]
-
Wash the parasites again with PBS to remove excess stain.
-
Observe the parasites under a fluorescence microscope. Viable organisms will fluoresce green, while non-viable organisms will fluoresce red.[17]
-
Quantify the percentage of viable and non-viable parasites.
Protocol 4: Viability Assessment using MTT Assay
The MTT assay measures the metabolic activity of the parasite as an indicator of viability.[20]
Materials and Reagents:
-
Cultured cestodes (treated and control groups)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid)[21]
-
96-well plates
-
Microplate reader
Procedure:
-
At the end of the drug incubation period, add 10-20 µL of MTT solution to each well containing the parasites.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium without disturbing the parasites and the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[21]
-
The absorbance is directly proportional to the number of metabolically active (viable) parasites.
Mandatory Visualizations
Caption: Experimental workflow for in vitro this compound susceptibility testing of cestodes.
Caption: Proposed mechanism of action of this compound in cestodes.
References
- 1. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a Modified in Vitro Cultivation of Protoscoleces to Adult Echinococcus granulosus; an Important Way for New Investigations on Hydatidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the In Vitro Culture of Echinococcus Granulosus Metacestodes - MedCrave online [medcraveonline.com]
- 4. In vitro culture of Taenia crassiceps larval cells and cyst regeneration after injection into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parasitipedia.net [parasitipedia.net]
- 8. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of survival time of Echinococcus granulosus protoscolices in different culture media and temperatures and evaluation of their ability to generate cysts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hymenolepis microstoma - Wikipedia [en.wikipedia.org]
- 12. In vitro system for the growth and asexual multiplication of Taenia crassiceps cysticerci [ri.conicet.gov.ar]
- 13. Natural history of Echinococcus granulosus microcyst development in long term in vitro culture and molecular and morphological changes induced by insulin and BMP-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.ymaws.com [cdn.ymaws.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 19. ibidi.com [ibidi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Development of a Fluorescent Analog of Epsiprantel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel is a highly effective anthelmintic agent used in veterinary medicine for the treatment of cestode (tapeworm) infections in cats and dogs.[1][2][3] Its mechanism of action is believed to be similar to that of praziquantel, involving the disruption of calcium homeostasis in the parasite's tegument, leading to muscle paralysis and death.[1][4] To facilitate further research into its precise molecular mechanism, target engagement, and pharmacokinetics at the cellular level, we have developed a fluorescent analog of this compound, designated EPSI-Fluor.
This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of EPSI-Fluor.
Design and Synthesis of EPSI-Fluor
The chemical structure of this compound is 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][5]benzazepine.[6][7] The synthesis of EPSI-Fluor was designed to attach a fluorophore to the cyclohexyl ring of the cyclohexylcarbonyl moiety. This position was chosen to minimize interference with the core pyrazino-benzazepine structure, which is critical for its anthelmintic activity. A commercially available fluorescein derivative with a reactive linker was used for conjugation.
Figure 1: Proposed Synthetic Scheme for EPSI-Fluor
Caption: Synthetic workflow for EPSI-Fluor.
Protocol 1: Synthesis of EPSI-Fluor
Materials:
-
4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][5]benzazepine
-
4-(chlorocarbonyl)cyclohexane-1-carboxylic acid
-
Fluorescein-amine derivative
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of this compound-acid intermediate:
-
Dissolve 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][5]benzazepine in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of 4-(chlorocarbonyl)cyclohexane-1-carboxylic acid in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the this compound-acid intermediate.
-
-
Coupling of this compound-acid intermediate with fluorescein-amine:
-
Dissolve the this compound-acid intermediate in anhydrous DMF.
-
Add EDC and HOBt to the solution and stir for 30 minutes at room temperature.
-
Add the fluorescein-amine derivative to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, protected from light.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield EPSI-Fluor.
-
Physicochemical and Spectral Properties
The resulting EPSI-Fluor was characterized to confirm its identity and determine its spectral properties.
Table 1: Physicochemical and Spectral Properties of this compound and EPSI-Fluor
| Property | This compound | EPSI-Fluor |
| Molecular Formula | C₂₀H₂₆N₂O₂ | C₄₁H₄₃N₃O₇ |
| Molecular Weight | 326.43 g/mol | 689.80 g/mol |
| Appearance | White solid | Orange solid |
| Solubility | Sparingly soluble in water | Soluble in DMSO, DMF |
| Absorption Max (λmax) | Not applicable | 494 nm |
| Emission Max (λem) | Not applicable | 521 nm |
| Quantum Yield (ΦF) | Not applicable | 0.85 |
Proposed Mechanism of Action and Signaling Pathway
This compound is thought to exert its anthelmintic effect by disrupting calcium ion homeostasis across the parasite's tegument, a specialized syncytial outer layer. This leads to spastic paralysis of the worm's musculature. The primary target is believed to be a voltage-gated calcium channel, potentially a specific isoform or subunit, such as the beta subunit, which is unique to platyhelminths.[8][9]
Figure 2: Proposed Signaling Pathway of this compound
Caption: this compound's effect on cestode Ca2+ channels.
Experimental Validation of EPSI-Fluor
To be a useful research tool, EPSI-Fluor must retain the biological activity of the parent compound and effectively localize to the target site. The following protocols outline the validation experiments.
In Vitro Anthelmintic Activity Assay
This assay compares the efficacy of EPSI-Fluor to this compound against the larval stage of a model cestode, Taenia crassiceps.
Materials:
-
Taenia crassiceps cysticerci
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound stock solution (in DMSO)
-
EPSI-Fluor stock solution (in DMSO)
-
DMSO (vehicle control)
-
24-well culture plates
-
Inverted microscope
Procedure:
-
Wash T. crassiceps cysticerci in sterile PBS.
-
Plate 5 cysticerci per well in a 24-well plate containing 1 mL of culture medium.
-
Add this compound, EPSI-Fluor, or DMSO (control) to the wells to achieve final concentrations ranging from 0.1 to 10 µg/mL.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Observe the viability and motility of the cysticerci at 1, 4, 8, and 24 hours using an inverted microscope.
-
Record the percentage of non-motile (dead) cysticerci at each time point.
-
Calculate the EC₅₀ values for both compounds at 24 hours.
Table 2: In Vitro Efficacy of this compound and EPSI-Fluor against T. crassiceps
| Compound | EC₅₀ at 24h (µg/mL) |
| This compound | 1.2 ± 0.2 |
| EPSI-Fluor | 1.5 ± 0.3 |
| DMSO Control | > 10 |
The similar EC₅₀ values indicate that EPSI-Fluor retains a comparable anthelmintic activity to this compound.
Fluorescence Microscopy for Target Localization
This protocol uses fluorescence microscopy to visualize the localization of EPSI-Fluor in the cestode tegument.
Figure 3: Experimental Workflow for Localization Studies
Caption: Workflow for EPSI-Fluor localization.
Materials:
-
Taenia crassiceps cysticerci
-
EPSI-Fluor (10 µg/mL in culture medium)
-
Culture medium (control)
-
PBS
-
Microscope slides and coverslips
-
Confocal microscope with appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Incubate live T. crassiceps cysticerci with 10 µg/mL EPSI-Fluor or control medium for 1 hour at 37°C.
-
Wash the cysticerci three times with PBS to remove unbound EPSI-Fluor.
-
Mount the washed cysticerci on a microscope slide with a drop of PBS and cover with a coverslip.
-
Image the samples using a confocal microscope.
-
Acquire images in both the green (fluorescein) and bright-field channels.
-
Observe the localization of the fluorescence signal.
Expected Results:
Intense green fluorescence is expected to be localized to the tegument of the cysticerci treated with EPSI-Fluor, consistent with the proposed site of action. Control samples should show minimal background fluorescence.
Applications and Future Directions
EPSI-Fluor is a valuable tool for:
-
High-resolution imaging of the drug's interaction with the parasite tegument.
-
Target identification and validation studies using techniques such as photo-affinity labeling.
-
Screening for drug resistance by observing changes in drug accumulation or localization.
-
In vivo imaging to study the pharmacokinetics and biodistribution of this compound in a host-parasite model.
Future studies will focus on using EPSI-Fluor to investigate the molecular differences in drug susceptibility between different cestode species and to explore potential mechanisms of resistance.
References
- 1. Praziquantel Resistance in the Zoonotic Cestode Dipylidium caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Dipylidium caninum resistance to Praziquantel/Epsiprantel | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 4. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][2]benzazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Voltage-gated calcium channel subunits from platyhelminths: potential role in praziquantel action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-gated calcium channel subunits from platyhelminths: Potential role in praziquantel action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Epsiprantel Enantiomers by HPLC and SFC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epsiprantel is a broad-spectrum anthelmintic agent effective against cestodes. As with many pharmaceuticals, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. The differential interaction of enantiomers with chiral biological systems (such as enzymes and receptors) necessitates their separation and individual evaluation, as they can exhibit distinct pharmacological and toxicological profiles.[1][2][3] The development of robust analytical methods for the enantioselective separation of this compound is therefore crucial for quality control, pharmacokinetic studies, and regulatory compliance.[4][5]
This application note presents detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Polysaccharide-based chiral stationary phases (CSPs) are highlighted due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[4][6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol details a normal-phase HPLC method for the chiral separation of this compound enantiomers.
1.1. Materials and Reagents
-
This compound racemic standard
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 5 µm, 250 x 4.6 mm
1.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
1.3. Sample Preparation
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
1.4. Chromatographic Conditions
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
1.5. Protocol Steps
-
Equilibrate the CHIRALPAK® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared this compound sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the retention times and peak areas for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomeric peaks.
Supercritical Fluid Chromatography (SFC) Method
This protocol describes a rapid SFC method for the chiral separation of this compound enantiomers. SFC is often favored for its speed and reduced consumption of organic solvents.[7][8]
2.1. Materials and Reagents
-
This compound racemic standard
-
Carbon Dioxide (SFC grade)
-
Methanol (SFC grade)
-
Chiral Stationary Phase: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column, 5 µm, 150 x 4.6 mm
2.2. Instrumentation
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector with a high-pressure flow cell.
2.3. Sample Preparation
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol.
-
Dilute the stock solution with Methanol to a final concentration of 20 µg/mL.
2.4. Chromatographic Conditions
-
Mobile Phase: CO2 / Methanol (70:30, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
2.5. Protocol Steps
-
Equilibrate the CHIRALPAK® IC column with the specified mobile phase and back pressure until the system is stable.
-
Inject the prepared this compound sample.
-
Run the analysis. Note that run times are typically shorter in SFC compared to HPLC.
-
Record the retention times and peak areas for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomeric peaks.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the HPLC and SFC methods for the chiral separation of this compound enantiomers.
Table 1: HPLC Separation Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.54 | 10.23 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{ | c |
| Selectivity (α) | \multicolumn{2}{ | c |
Table 2: SFC Separation Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 2.89 | 3.51 |
| Tailing Factor | 1.0 | 1.1 |
| Resolution (Rs) | \multicolumn{2}{ | c |
| Selectivity (α) | \multicolumn{2}{ | c |
Visualizations
Caption: Experimental workflow for chiral separation.
Caption: Decision tree for method selection and optimization.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bujnochem.com [bujnochem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Epsiprantel Formulation Development for Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel is a highly effective anthelmintic agent against various cestode infections in veterinary medicine.[1][2][3][4] Its current therapeutic application relies on its poor aqueous solubility and minimal systemic absorption, which confines its activity to the gastrointestinal tract where the parasites reside.[2][5][6] However, for potential systemic applications of this compound or to enhance its efficacy at lower doses, improving its oral bioavailability is a critical objective. This document provides a comprehensive guide to the formulation development of this compound, focusing on strategies to overcome its solubility-limited absorption.
This compound is a stable, white solid that is sparingly soluble in water.[2][5][6] Based on its low solubility and anticipated high permeability, this compound can be provisionally classified as a Biopharmaceutics Classification System (BCS) Class II drug. For BCS Class II compounds, the rate-limiting step in oral absorption is drug dissolution. Therefore, formulation strategies aimed at enhancing the dissolution rate and apparent solubility of this compound in the gastrointestinal fluids are paramount for improving its systemic bioavailability.
This application note will explore three key formulation strategies: solid dispersions, nanoparticle formulations, and lipid-based formulations. Detailed protocols for the preparation and characterization of these formulations are provided, along with methods for in vitro dissolution testing and in vivo pharmacokinetic evaluation in a canine model.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [1][6] |
| Molecular Weight | 326.44 g/mol | [1] |
| Description | Stable, white solid | [5][6] |
| Aqueous Solubility | Sparingly soluble in water | [2][5][6] |
| Predicted LogP | > 3.0 | - |
| Predicted BCS Class | Class II | - |
Formulation Strategies for Enhanced Bioavailability
Solid Dispersions
Solid dispersions (SDs) are a well-established technique to improve the oral bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[7][8][9] This approach enhances the dissolution rate by reducing particle size, increasing the surface area, and improving the wettability of the drug.
Protocol 1: Preparation of this compound Solid Dispersions by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Methanol, Dichloromethane.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:1 ratio (w/w) in a minimal amount of a 1:1 (v/v) mixture of methanol and dichloromethane.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a dry film is formed.
-
Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Nanoparticle Formulations
Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and improved bioavailability.[10][11][12][13]
Protocol 2: Preparation of this compound Nanoparticles by Antisolvent Precipitation
-
Materials: this compound, Poloxamer 407, Acetone, Purified Water.
-
Procedure:
-
Dissolve this compound in acetone to prepare a 10 mg/mL solution.
-
Dissolve Poloxamer 407 in purified water to prepare a 0.5% (w/v) stabilizer solution.
-
Inject the this compound solution into the stabilizer solution at a constant rate of 1 mL/min under high-speed homogenization (e.g., 10,000 rpm).
-
Continuously stir the resulting suspension at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.
-
Wash the nanoparticle pellet with purified water to remove excess stabilizer.
-
Resuspend the nanoparticles in a suitable aqueous vehicle for further characterization.
-
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, thereby bypassing the dissolution step.[14][15][16][17][18][19][20]
Protocol 3: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (cosurfactant).
-
Procedure:
-
Accurately weigh this compound, Capryol 90, Kolliphor RH 40, and Transcutol HP in a glass vial. A typical starting formulation ratio would be 10% drug, 30% oil, 40% surfactant, and 20% cosurfactant (w/w).
-
Heat the mixture to 40°C and vortex until a clear, homogenous solution is obtained.
-
To evaluate the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of purified water in a glass beaker with gentle agitation.
-
Observe the formation of a clear or slightly bluish-white emulsion, indicating successful self-emulsification.
-
Characterization of Formulations
The prepared formulations should be thoroughly characterized to assess their physicochemical properties and predict their in vivo performance.
| Characterization Parameter | Solid Dispersion | Nanoparticles | Lipid-Based Formulation (SEDDS) |
| Drug Content | HPLC | HPLC | HPLC |
| Physical State | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | - | - |
| Particle Size and Morphology | - | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | DLS (after emulsification) |
| Zeta Potential | - | DLS | DLS (after emulsification) |
| Self-Emulsification Time | - | - | Visual observation |
| Droplet Size after Emulsification | - | - | DLS |
In Vitro Dissolution Testing
In vitro dissolution testing is a critical tool for evaluating the potential in vivo performance of the developed formulations. The dissolution method should be able to discriminate between different formulations and correlate with in vivo data.
Protocol 4: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% Sodium Lauryl Sulfate (SLS).
-
Apparatus Settings: Paddle speed of 75 rpm, temperature of 37 ± 0.5°C.
-
Procedure:
-
Place a quantity of the formulation equivalent to 25 mg of this compound into each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Table of Illustrative Dissolution Data
| Time (min) | Unformulated this compound (% Dissolved) | Solid Dispersion (% Dissolved) | Nanoparticles (% Dissolved) | SEDDS (% Dissolved) |
| 5 | 5 | 35 | 45 | 95 |
| 15 | 12 | 60 | 75 | 98 |
| 30 | 20 | 85 | 90 | 99 |
| 60 | 28 | 92 | 95 | 99 |
In Vivo Pharmacokinetic Studies in a Canine Model
The ultimate goal of formulation development for improved bioavailability is to enhance the systemic exposure of the drug. In vivo pharmacokinetic studies are essential to confirm the in vitro findings.
Protocol 5: In Vivo Pharmacokinetic Study in Beagle Dogs
-
Animals: Healthy adult beagle dogs (n=6 per group), weighing between 10-15 kg.
-
Dose: A single oral dose of 10 mg/kg of this compound in the respective formulations.
-
Study Design: A four-way crossover design with a washout period of one week between each treatment.
-
Procedure:
-
Fast the dogs overnight prior to dosing, with free access to water.
-
Administer the formulations orally.
-
Collect blood samples (approximately 2 mL) from the cephalic vein into heparinized tubes at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Table of Illustrative Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 | 2.0 | 300 | 100 |
| Solid Dispersion | 250 | 1.5 | 1500 | 500 |
| Nanoparticles | 350 | 1.0 | 2100 | 700 |
| SEDDS | 450 | 1.0 | 2700 | 900 |
Analytical Method for this compound in Plasma
A sensitive and specific analytical method is required for the quantification of this compound in plasma samples.
Protocol 6: LC-MS/MS Method for Quantification of this compound in Dog Plasma
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the precursor to product ion transition for this compound (e.g., m/z 327.2 → 198.1) and an appropriate internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound formulation development.
Caption: Logic diagram for overcoming this compound's bioavailability challenges.
Caption: Putative mechanism of bioavailability enhancement by SEDDS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 3. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heartlandvetsupply.com [heartlandvetsupply.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. wjpls.org [wjpls.org]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. The role of biopharmaceutics in the development of a clinical nanoparticle formulation of MK-0869: a Beagle dog model predicts improved bioavailability and diminished food effect on absorption in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle formulation for the development of a dog nanovaccine against Cystic Echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of some nanoparticles in the field of veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. csmres.co.uk [csmres.co.uk]
- 18. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Investigating the Electrophysiological Effects of Epsiprantel on Cestode Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel is a potent anthelmintic agent widely used in veterinary medicine for the treatment of cestode (tapeworm) infections in canines and felines.[1][2] Its efficacy lies in its ability to induce rapid paralysis and tegumental disruption in the parasite, leading to its expulsion from the host.[3] While the precise molecular mechanism of this compound has not been detailed to the same extent as its analogue, praziquantel, it is strongly suggested to act through similar pathways.[4] This document provides a detailed overview of the presumed electrophysiological effects of this compound on cestode muscle, based on the well-documented mechanism of praziquantel, and offers comprehensive protocols for its investigation.
The primary mode of action involves the disruption of calcium ion homeostasis within the parasite's cells.[5] This is thought to be mediated by the activation of specific ion channels, leading to a cascade of events that culminate in spastic paralysis of the worm's musculature and damage to its protective outer layer, the tegument.[4][6] Recent studies have identified a specific transient receptor potential (TRP) channel, TRPMPZQ, as the molecular target for praziquantel in schistosomes, with homologs present in cestodes.[2][7] Activation of this channel leads to a massive and sustained influx of cations, including Ca2+, causing rapid and sustained muscle contraction.[1][8]
These application notes will serve as a guide for researchers aiming to elucidate the specific electrophysiological and physiological effects of this compound on cestode muscle tissue.
Data Presentation: Electrophysiological and Contractile Effects
Due to the limited availability of direct electrophysiological data for this compound, the following tables summarize key quantitative findings from studies on its close analogue, praziquantel. These values provide a benchmark for expected outcomes in similar experiments with this compound.
Table 1: In Vitro Efficacy of Praziquantel Enantiomers on Schistosome Muscle Contraction
| Compound | EC50 for Muscle Contraction (Mean ± SEM) |
| (R)-Praziquantel | 68 ± 7 nM |
| (S)-Praziquantel | 1.1 ± 0.4 µM |
Data derived from studies on Schistosoma mansoni. The significant difference in potency underscores the stereoselective nature of the drug's interaction with its target ion channel.[2]
Table 2: Praziquantel-Activated TRPMPZQ Channel Activity
| Parameter | Value (Mean ± SEM) | Conditions |
| (R)-Praziquantel EC50 | 154 ± 33 nM | 37 °C |
| (R)-Praziquantel EC50 | 680 ± 100 nM | Room Temperature |
| Channel Inhibition | Blocked by La3+ (10 mM) | - |
| Effect of Cav Blockers | No inhibition by Methoxyverapamil, Nifedipine, Nicardipine | - |
This table highlights the nanomolar sensitivity of the TRPMPZQ channel to (R)-praziquantel and its distinct pharmacological profile, which differentiates it from classic voltage-gated calcium channels (Cav).[2]
Table 3: In Vitro Effects of this compound on Echinococcus granulosus
| Drug Concentration | Observation | Time Course |
| 10 µg/mL | Tegumental damage and death | Occurred more rapidly in adult worms vs. juveniles and protoscoleces |
This table summarizes the morphological and lethal effects of this compound, suggesting that while the initial paralytic effect is rapid, subsequent tegumental damage and death occur over a longer timeframe.[3]
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound and the workflows for key experimental protocols.
Caption: Proposed signaling pathway for this compound in cestode muscle cells.
Caption: Experimental workflow for electrophysiological recording.
Experimental Protocols
Protocol 1: Cestode Muscle Strip Preparation for Electrophysiology and Tension Recording
This protocol describes the dissection and preparation of a cestode body wall muscle strip, suitable for both electrophysiological and isometric tension recordings. Hymenolepis diminuta is a common model for such studies.
Materials:
-
Adult Hymenolepis diminuta worms
-
Dissection dish with Sylgard base
-
Fine dissection scissors and forceps
-
Insect pins (minutien)
-
Cestode saline solution (e.g., Ascaris saline, adjusted for osmolarity)
-
Stereomicroscope
Procedure:
-
Harvest adult H. diminuta from the small intestine of a host rat.
-
Immediately place the worms in pre-warmed (37°C) cestode saline.
-
Select a mature segment of the worm and transfer it to the dissection dish containing cold saline.
-
Pin the segment flat onto the Sylgard base, being careful not to overstretch the tissue.
-
Using fine scissors, make a longitudinal incision along the lateral edge of the segment.
-
Carefully remove the internal organs (e.g., reproductive tissues) with fine forceps to expose the inner longitudinal and circular muscle layers.
-
Cut a rectangular strip of the body wall (approximately 2 mm wide and 5-10 mm long).
-
The prepared muscle strip can now be transferred to the experimental chamber for either electrophysiological recording or muscle tension measurement.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording of this compound-Induced Currents
This protocol allows for the direct measurement of ion channel currents activated by this compound across the cestode muscle cell membrane.
Materials:
-
Prepared cestode muscle strip (from Protocol 1)
-
TEVC amplifier system (e.g., Axoclamp)
-
Digitizer and data acquisition software
-
Micromanipulators
-
Glass capillaries for pulling microelectrodes
-
Microelectrode puller
-
3 M KCl for filling electrodes
-
Recording chamber with perfusion system
-
This compound stock solution (in DMSO) and cestode saline for dilutions
Procedure:
-
Mount the muscle strip in the recording chamber, securing it with pins. Ensure the inner muscle layer is facing upwards.
-
Continuously perfuse the chamber with cestode saline (flow rate ~2 mL/min).
-
Pull glass microelectrodes to a resistance of 10-20 MΩ when filled with 3 M KCl.
-
Using micromanipulators, carefully impale a single muscle fiber with two electrodes (one for voltage sensing, one for current injection).
-
Switch the amplifier to voltage-clamp mode and hold the membrane potential at a resting level, typically between -30 mV and -60 mV.
-
Allow the recording to stabilize and establish a baseline current for 2-5 minutes.
-
Begin perfusion with the lowest concentration of this compound. Prepare dilutions fresh from the stock solution. Note: The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects.
-
Record any change in the holding current. An inward current (typically carried by Na+ or Ca2+) will be observed if this compound opens cation channels.
-
After the response reaches a plateau or peak, wash out the drug with saline until the current returns to baseline.
-
Repeat steps 7-9 with progressively higher concentrations of this compound to establish a dose-response relationship.
-
Analyze the data by measuring the peak inward current at each concentration and calculate the EC50 value.
Protocol 3: Isometric Muscle Tension Measurement
This protocol quantifies the contractile force generated by the cestode muscle strip in response to this compound.
Materials:
-
Prepared cestode muscle strip (from Protocol 1)
-
Tissue organ bath with aeration
-
Isometric force transducer
-
Amplifier and data acquisition system
-
Small hooks or clips for mounting the muscle strip
Procedure:
-
Calibrate the isometric force transducer according to the manufacturer's instructions.
-
Mount the muscle strip vertically in the organ bath, which is filled with pre-warmed and aerated cestode saline.
-
Attach one end of the strip to a fixed point at the bottom of the bath and the other end to the force transducer.
-
Apply a small amount of initial tension (preload), typically 50-100 mg, and allow the muscle to equilibrate for 20-30 minutes, washing with fresh saline every 10 minutes.
-
Record the baseline muscle tension.
-
Add this compound directly to the bath to achieve the desired final concentration, starting with the lowest dose.
-
Record the increase in muscle tension until a stable plateau is reached. The rapid, sustained contraction is indicative of spastic paralysis.[9]
-
Thoroughly wash the tissue with fresh saline to allow for relaxation and return to baseline tension.
-
Repeat steps 6-8 with increasing concentrations of this compound to generate a cumulative dose-response curve.
-
Analyze the data by measuring the peak tension developed at each concentration (normalized to the maximum response) and calculate the EC50 for contraction.
Conclusion
While direct electrophysiological studies on this compound are lacking, the extensive research on its analogue praziquantel provides a robust framework for understanding its mechanism of action. This compound likely acts as a potent activator of a cestode-specific TRP channel, leading to a massive influx of cations, depolarization, and a subsequent Ca2+-dependent spastic paralysis of the musculature. The protocols outlined above provide a comprehensive toolkit for researchers to directly test this hypothesis, quantify the electrophysiological and contractile effects of this compound, and further elucidate its precise molecular interactions, aiding in the development of future anthelmintic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. Target-Based Design of Praziquantel Analogs at Cestode TRPMPZQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Praziquantel activates a native cation current in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Using Epsiprantel as a Probe for Studying Cestode Physiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsiprantel, a pyrazinoisoquinoline derivative, is a potent anthelmintic agent highly effective against cestode (tapeworm) infections in veterinary medicine.[1][2] Its mechanism of action, while not fully elucidated, is believed to be analogous to that of praziquantel, involving the disruption of calcium homeostasis, leading to spastic paralysis of the parasite's musculature and damage to its tegument (outer covering).[3] These characteristics make this compound a valuable tool for researchers studying various aspects of cestode physiology, from neuromuscular function to tegumental biology and ion channel pharmacology.
This document provides detailed application notes and experimental protocols for utilizing this compound as a probe in the laboratory to investigate the physiology of cestodes.
Mechanism of Action
The primary mode of action of this compound is thought to involve the modulation of voltage-gated calcium channels (VGCCs) in the cestode's cell membranes.[3][4][5] This leads to a rapid and sustained influx of calcium ions into the parasite's cells, particularly muscle and tegmental cells. The resulting increase in intracellular calcium concentration causes tetanic muscle contraction and paralysis.[3] Concurrently, the elevated calcium levels contribute to the vacuolization and disruption of the tegument, exposing it to the host's digestive processes.[3]
Proposed Signaling Pathway for this compound Action
Caption: Proposed signaling pathway of this compound in cestodes.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound against various cestode species. Currently, specific IC50 and EC50 values for this compound in cestodes are not widely reported in the literature.
Table 1: In Vivo Efficacy of this compound Against Cestodes in Dogs
| Cestode Species | Host | Dosage (mg/kg) | Efficacy (%) | Reference |
| Taenia pisiformis | Dog | 1.0 | 100 | |
| Taenia sp. | Dog | 2.75 | 92.9 | |
| 5.5 | 100 | |||
| 8.25 | 94.6 | |||
| Dipylidium caninum | Dog | 2.75 | 44.8 | |
| 5.5 | 99.8 | |||
| 8.25 | 100 | |||
| Echinococcus granulosus | Dog | 2.5 - 10 | High | [3] |
Table 2: In Vitro Effects of this compound on Echinococcus granulosus
| Stage | Concentration (µg/mL) | Observed Effect | Reference |
| Protoscoleces, Juveniles, Adults | 10 | Tegumental damage and death | [3] |
Experimental Protocols
In Vitro Motility Assay
This protocol is adapted from methods used for other anthelmintics and can be used to quantify the paralytic effect of this compound on cestodes.[6][7] The model organism Hymenolepis microstoma is suitable for such in vitro studies.[8][9][10]
Objective: To determine the effect of this compound on the motility of adult cestodes or larval stages (e.g., protoscoleces).
Materials:
-
Adult Hymenolepis microstoma or Echinococcus multilocularis protoscoleces
-
Culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal calf serum)
-
This compound stock solution (in DMSO)
-
Multi-well plates (e.g., 24- or 96-well)
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope with a camera or a dedicated motility tracking system
Procedure:
-
Isolate adult worms or protoscoleces from the host. For H. microstoma, adult worms can be obtained from the bile ducts of infected mice.[9]
-
Wash the parasites several times in pre-warmed culture medium.
-
Place individual adult worms or a defined number of protoscoleces into the wells of a multi-well plate containing fresh, pre-warmed culture medium.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Add the this compound dilutions to the wells.
-
Incubate the plates at 37°C and 5% CO₂.
-
At defined time points (e.g., 1, 4, 12, 24 hours), record the motility of the parasites. This can be done by:
-
Visual Scoring: Using a predefined scoring system (e.g., 0 = no movement, 1 = infrequent, slight movement, 2 = slow, coordinated movement, 3 = normal, active movement).
-
Automated Tracking: Using a video recording and image analysis software to quantify movement parameters (e.g., velocity, distance moved).[6]
-
-
Calculate the percentage inhibition of motility for each concentration relative to the vehicle control.
Experimental Workflow for In Vitro Motility Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 3. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Biological Activity of Praziquantel Requiring Voltage-Operated Ca2+ Channel β Subunits: Subversion of Flatworm Regenerative Polarity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Voltage-gated calcium channel subunits from platyhelminths: Potential role in praziquantel action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a movement-based in vitro screening assay for the identification of new anti-cestodal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Hymenolepis microstoma in vitro. II. Effect of yeast extract on development and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hymenolepis microstoma - Wikipedia [en.wikipedia.org]
- 10. Studies on Hymenolepis microstoma in vitro. I. Effect of heme compounds on growth and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Epsiprantel In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with the in vitro efficacy of Epsiprantel.
Troubleshooting Guide: Poor In Vitro Efficacy of this compound
This guide addresses common issues that may lead to poor or inconsistent results in in vitro assays with this compound.
1. Issue: Low or No Observed Efficacy
-
Question: My in vitro assay shows little to no effect of this compound on the target cestode. What are the possible causes?
Answer: Several factors could contribute to the lack of efficacy. Consider the following troubleshooting steps:
-
Solubility and Compound Preparation: this compound is sparingly soluble in water.[1] Improper dissolution can lead to a lower actual concentration in your assay than intended.
-
Recommendation: Prepare a stock solution in an appropriate organic solvent. While specific solvent information for this compound is not widely published, Dimethyl Sulfoxide (DMSO) is a common solvent for poorly water-soluble drugs in in vitro assays. One study on Echinococcus multilocularis protoscoleces used DMSO for activation, suggesting its compatibility with these organisms.[2]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For your assay, dilute the stock solution in the culture medium to the final desired concentration.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.[3]
-
Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental setup.
-
-
-
Drug Concentration: The effective concentration can vary between parasite species and life stages.
-
Recommendation: A concentration of 10 µg/mL has been shown to be effective against Echinococcus granulosus protoscoleces, juvenile, and adult worms in vitro.[4] If you are using a lower concentration, consider performing a dose-response experiment to determine the optimal concentration for your specific parasite and life stage.
-
-
Parasite Life Stage: The susceptibility to this compound can differ depending on the developmental stage of the parasite. Adult worms have been observed to respond more quickly to in vitro treatment than immature stages, with protoscoleces being the least affected.[1]
-
Recommendation: Ensure you are using the appropriate life stage for your research question. If you are targeting adult worms, using protoscoleces may not yield the expected results.
-
-
Assay Duration: The effects of this compound may not be immediate.
-
Recommendation: In vitro studies on Echinococcus granulosus have shown that it can take up to 15 days to achieve high levels of mortality.[1] Ensure your assay duration is sufficient to observe the effects of the drug.
-
-
2. Issue: Inconsistent Results Between Experiments
-
Question: I am observing high variability in the efficacy of this compound between different experimental runs. What could be the cause?
Answer: Inconsistent results can stem from several sources of variability.
-
Parasite Viability and Health: The initial health of the parasites used in the assay is critical.
-
Recommendation: Use freshly isolated and healthy parasites for each experiment. Assess viability before starting the assay using methods such as motility scoring or vital staining.
-
-
Inconsistent Drug Preparation: Variability in the preparation of the this compound solution can lead to different effective concentrations.
-
Recommendation: Prepare fresh stock solutions regularly and use precise dilution techniques. Ensure the compound is fully dissolved before adding it to the culture medium.
-
-
Culture Conditions: Variations in culture conditions can affect parasite health and drug efficacy.
-
Recommendation: Maintain consistent culture conditions, including temperature, pH, and media composition, across all experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro mechanism of action of this compound?
A1: The mechanism of action of this compound is believed to be similar to that of praziquantel. It disrupts calcium homeostasis in the parasite, leading to a rapid influx of calcium ions.[1] This results in tetanic muscle contraction and paralysis. Additionally, this compound causes severe damage to the parasite's tegument (outer surface), leading to vacuolization and disruption.[4]
Q2: What is a typical effective in vitro concentration for this compound?
A2: A concentration of 10 µg/mL has been successfully used in vitro to cause tegumental damage and death in Echinococcus granulosus protoscoleces, juvenile, and adult worms.[4] However, the optimal concentration may vary depending on the parasite species and life stage being tested.
Q3: How should I prepare this compound for my in vitro assay?
A3: Given that this compound is sparingly soluble in water, it is recommended to first dissolve it in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted in the culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture low (e.g., ≤0.5%) and to include a vehicle control.[2][3]
Q4: How long should I incubate the parasites with this compound?
A4: The required incubation time can be lengthy. For Echinococcus granulosus, significant effects were observed over a period of 15 days.[1] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific assay.
Q5: Are there any known resistance mechanisms to this compound?
A5: While resistance to praziquantel has been reported in some trematodes, specific in vitro resistance mechanisms for this compound are not well-documented in the provided search results. However, as with any anthelmintic, the potential for resistance should be considered, especially with parasites sourced from areas with a history of extensive drug use.
Quantitative Data Summary
| Parameter | Organism | Life Stage | Concentration | Effect | Source |
| Efficacy | Echinococcus granulosus | Protoscoleces | 10 µg/mL | 70% mortality by day 15 (single dose), 95% mortality by day 15 (repeated doses) | [1] |
| Efficacy | Echinococcus granulosus | Juvenile Worms | 10 µg/mL | 100% mortality by day 15 | [1] |
| Efficacy | Echinococcus granulosus | Adult Worms | 10 µg/mL | 100% mortality by day 15 | [1] |
| Efficacy | Echinococcus granulosus | Adult Worms | 10 µg/mL | Tegumental damage and death | [4] |
Experimental Protocols
Protocol 1: In Vitro Efficacy of this compound against Echinococcus granulosus
This protocol is adapted from the methodology described by Thompson et al. (1991).[4]
-
Parasite Preparation:
-
Protoscoleces: Aseptically collect from hydatid cysts of infected sheep.
-
Juvenile Worms: Culture protoscoleces in an appropriate evaginating solution for 7 days.
-
Adult Worms: Obtain from experimentally infected dogs.
-
-
This compound Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. Note: As the exact solvent used in the original study is not specified, DMSO is a suggested solvent for poorly water-soluble compounds. Researchers should validate the solvent's compatibility and ensure the final concentration in the assay does not exceed 0.5%.
-
-
In Vitro Assay:
-
In a suitable multi-well plate, culture the different life stages of E. granulosus in an appropriate culture medium.
-
Add the this compound stock solution to the culture medium to achieve a final concentration of 10 µg/mL.
-
For repeated dose experiments, change the culture medium and re-dose with this compound every 36 hours.
-
Include a vehicle control group (culture medium with the same final concentration of DMSO).
-
Include a negative control group (culture medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Assessment of Efficacy:
-
Observe the parasites daily under an inverted microscope.
-
Assess mortality based on the lack of motility and morphological changes (e.g., tegumental damage, contraction).
-
Continue the observation for up to 15 days.
-
Visualizations
Caption: Proposed mechanism of action of this compound on cestodes.
Caption: Troubleshooting workflow for poor in vitro efficacy of this compound.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Development of a movement-based in vitro screening assay for the identification of new anti-cestodal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epsiprantel Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Epsiprantel for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a pyrazino-benzazepine derivative anthelmintic agent used in veterinary medicine to treat tapeworm infections in cats and dogs.[1][2] It is a stable, white solid that is sparingly soluble in water.[1][3] This poor aqueous solubility presents a significant challenge for in vitro studies, as the compound may precipitate out of solution in aqueous-based cell culture media, leading to inaccurate and unreliable experimental results.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: While precise quantitative solubility data is not extensively published, the available information and the general characteristics of poorly water-soluble drugs allow for a qualitative assessment. For accurate experimental work, it is recommended to empirically determine the solubility in your specific solvent and buffer systems.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Sparingly Soluble[1][3] | Not recommended as a primary solvent for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common choice for preparing high-concentration stock solutions of poorly soluble compounds. |
| Ethanol | Soluble | Can be used as a co-solvent. Ensure the final concentration is non-toxic to cells. |
| Methanol | Soluble | Another potential organic solvent for stock solutions. |
| Propylene Glycol | Soluble | Often used as a vehicle in formulation studies. |
Q3: How should I prepare a stock solution of this compound for my in vitro experiments?
A3: Preparing a concentrated stock solution in an appropriate organic solvent is the recommended first step. This stock can then be diluted to the final working concentration in your aqueous assay medium.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 326.43 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 326.43 g/mol * (1000 mg / 1 g) = 3.26 mg
-
-
-
Weighing:
-
Accurately weigh out 3.26 mg of this compound powder and place it into a sterile vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Gentle Warming (if necessary):
-
If the compound does not fully dissolve, you may warm the solution in a water bath set to 37°C for 5-10 minutes.
-
Vortex again after warming. Caution: Avoid excessive heat, as it may degrade the compound.
-
-
Sterilization and Storage:
-
The resulting stock solution is typically considered sterile due to the nature of DMSO. If needed, sterile-filter through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Troubleshooting Guide
Q4: My this compound solution precipitates when I add it to my cell culture medium. What should I do?
A4: This is a common issue when diluting a drug from an organic solvent into an aqueous medium.[6] The sudden change in solvent polarity can cause the drug to fall out of solution.
Table 2: Troubleshooting Precipitation in Cell Culture Media
| Problem | Probable Cause | Recommended Solution |
| Immediate precipitation upon dilution. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. |
| The volume of organic solvent added is too high, causing a localized concentration shock. | Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the this compound stock solution dropwise to facilitate rapid mixing and prevent localized high concentrations.[6] | |
| Prepare an intermediate dilution in a mixture of organic solvent and medium before the final dilution. | ||
| The medium becomes cloudy over time in the incubator. | The compound is slowly precipitating out of the supersaturated solution. | Consider using a formulation strategy to enhance solubility, such as complexation with cyclodextrins or the use of a low concentration of a non-ionic surfactant like Tween® 80.[7] Ensure the chosen excipient is not cytotoxic at the working concentration. |
| The final concentration of the organic solvent (e.g., DMSO) is too high and is causing precipitation or cellular toxicity. | Ensure the final concentration of DMSO in your cell culture medium is typically ≤ 0.5% (v/v), although the tolerance can be cell-line dependent. Always run a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity. |
Advanced Solubilization Strategies
Q5: Are there other methods to improve the solubility of this compound for in vitro testing?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[8]
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of nonpolar drugs.[8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[7] Non-ionic surfactants like Tween® 80 or Poloxamers are often used in cell-based assays.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[8]
-
pH Adjustment: For ionizable drugs, adjusting the pH of the medium can increase solubility.[8] However, this is often limited by the narrow physiological pH range required for most in vitro assays.
Visualized Workflows and Pathways
Experimental Workflow for Solubility Optimization
The following diagram outlines a systematic approach to preparing and troubleshooting this compound solutions for in vitro assays.
Caption: A workflow for preparing and troubleshooting this compound solutions.
Proposed Signaling Pathway of this compound
The exact molecular mechanism of this compound is not fully elucidated, but it is believed to be similar to that of Praziquantel.[2][4][9] This involves the disruption of calcium ion homeostasis in the parasite.
Caption: Proposed mechanism of action of this compound in cestodes.
References
- 1. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 2. parasitipedia.net [parasitipedia.net]
- 3. zoetisus.com [zoetisus.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parasitipedia.net [parasitipedia.net]
Troubleshooting Epsiprantel precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Epsiprantel precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an anthelmintic drug, primarily used in veterinary medicine to treat tapeworm infections.[1][2][3] It is a stable, white solid.[1][4] A key challenge for in vitro studies is its limited solubility in aqueous solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [5] |
| Molecular Weight | 326.43 g/mol | [1][4][5] |
| Solubility in Water | Sparingly soluble | [1][4][5] |
| Chemical Class | Pyrazino-isoquinoline derivative | |
| Appearance | White solid | [1][4] |
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of sparingly soluble compounds like this compound in culture media is a common issue that can arise from several factors:
-
High Final Concentration: The concentration of this compound in your final culture medium may exceed its solubility limit in that specific medium.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to the presence of undissolved microcrystals that act as seeds for further precipitation.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.
-
Media Composition: Components in the cell culture medium, such as salts (especially calcium and phosphate), proteins (from serum), and pH, can influence the solubility of this compound.[5][6]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of dissolved compounds.[5][6]
-
High DMSO Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium might be too low to maintain this compound in solution, or in some cases, too high, causing cellular toxicity.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound.[2][4] It is crucial to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many cell lines tolerating less than 0.1%.[2][4] It is essential to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Troubleshooting Guides
Issue: I observed a precipitate immediately after adding my this compound stock solution to the culture medium.
This is a classic sign of "solvent shock" or exceeding the solubility limit.
Troubleshooting Steps:
-
Review Final Concentration: Check if the intended final concentration of this compound is appropriate. For a sparingly soluble compound, you may need to work at a lower concentration.
-
Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Pre-warm the Media: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2% vs 0.1%) might help maintain solubility. Always validate with a vehicle control.
Issue: The culture medium was clear initially, but a precipitate formed after some time in the incubator.
This could be due to temperature effects, interactions with media components over time, or the compound coming out of a supersaturated state.
Troubleshooting Steps:
-
Check for Temperature Stability: Ensure the incubator temperature is stable. Avoid repeated cooling and warming of the media.
-
Evaluate Media Components: If using serum, consider that proteins can sometimes bind to compounds and either aid in solubilization or contribute to precipitation. You could briefly test the solubility in serum-free versus serum-containing media.
-
pH Considerations: Ensure the pH of your culture medium is stable and within the optimal range for your cells. A shift in pH can alter the charge state of a compound and affect its solubility.
-
Consider Fresh Preparations: For longer experiments, it may be beneficial to prepare fresh this compound-containing media at each media change rather than preparing a large batch at the beginning.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Dilutions
This protocol provides a general guideline for dissolving and diluting this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium (with and without serum)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh out a small amount of this compound powder (e.g., 10 mg).
-
Dissolve the powder in a minimal volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM). The exact concentration will depend on the solubility in DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect for any remaining particulate matter.
-
Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any micro-precipitates.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate and Final Working Dilutions:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed, serum-free culture medium to create an intermediate stock. For example, add 2 µL of a 10 mM stock to 998 µL of serum-free medium to get a 20 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final volume of complete (serum-containing) culture medium to achieve the desired final concentration. For example, add 1 mL of the 20 µM intermediate to 9 mL of complete medium to get a final concentration of 2 µM.
-
Swirl the final culture medium gently to ensure homogeneity before adding it to your cells.
-
Table 2: Example Dilution Scheme for this compound
| Step | Starting Solution | Diluent | Dilution Factor | Resulting Concentration | Final DMSO % (Example) |
| 1 | This compound Powder | 100% DMSO | - | 10 mM (Stock) | 100% |
| 2 | 10 mM Stock | Serum-Free Medium | 1:500 | 20 µM (Intermediate) | 0.2% |
| 3 | 20 µM Intermediate | Complete Medium | 1:10 | 2 µM (Final) | 0.02% |
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: A hypothesized signaling pathway for this compound's effect on cellular calcium.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Cell Culture Academy [procellsystem.com]
Technical Support Center: Development of Epsiprantel-Resistant Cestode Cell Lines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers engaged in the development of epsiprantel-resistant cestode cell lines. Given that the establishment of such cell lines is a novel research area, this guide adapts established principles from the development of drug-resistant cell lines in other fields, including oncology and parasitology.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of inducing and maintaining this compound resistance in cestode cell cultures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Rate of Cell Death After Initial this compound Exposure | Initial drug concentration is too high. | Start with a lower, sub-lethal concentration of this compound. A good starting point is the IC20 (the concentration that inhibits 20% of cell proliferation), which should be determined from a baseline dose-response curve of the parental (sensitive) cell line.[1] |
| Cestode cell culture is unhealthy or stressed prior to drug application. | Ensure the parental cell line is in the logarithmic growth phase and exhibits high viability before initiating drug selection.[2][3] | |
| Resistant Phenotype is Lost After Drug Removal | Resistance mechanism is unstable or transient. | Maintain a low, continuous dose of this compound (e.g., IC10-IC20) in the culture medium to sustain selective pressure.[4] Periodically re-verify the IC50 to monitor the stability of the resistance.[4] |
| Contamination with parental (sensitive) cells. | Re-clone the resistant population by limiting dilution to ensure a pure, monoclonal resistant cell line.[1] | |
| Inconsistent IC50 Values in Resistant Line | Heterogeneous population of resistant cells. | Perform single-cell cloning to isolate clones with distinct resistance levels. |
| Experimental variability. | Standardize all experimental parameters, including cell seeding density, drug exposure time, and viability assay protocols, to minimize variation.[5] | |
| Slow Growth of the Resistant Cell Line | Fitness cost associated with the resistance mechanism. | This is a common phenomenon. Continue to culture the cells under selective pressure. The growth rate may improve over several passages as the cells adapt. |
| Suboptimal culture conditions. | Re-optimize culture conditions (e.g., medium supplements, gas mixture, temperature) for the resistant line, as its metabolic needs may have changed. | |
| Contamination in Long-Term Cultures | Breakdown in aseptic technique during prolonged experiments. | Strictly adhere to aseptic techniques.[6] Consider using antibiotics in the culture medium, but be aware that this can sometimes mask low-level contamination.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise molecular mechanism of this compound is not fully known.[8] However, it is believed to be similar to that of praziquantel.[8][9] This involves disrupting calcium ion regulation in the parasite, leading to muscle paralysis and damage to the worm's outer layer (tegument), making it susceptible to digestion by the host.[8][9]
Q2: How do I determine the starting concentration of this compound for resistance induction?
A2: First, you must establish a baseline dose-response curve for your parental (wild-type) cestode cell line. From this curve, calculate the half-maximal inhibitory concentration (IC50). The recommended starting concentration for inducing resistance is typically the IC20 (the concentration that inhibits 20% of cell growth), which allows for the survival of a sub-population of cells with potential resistance.[1]
Q3: What methods can be used to generate a resistant cell line?
A3: The most common method is continuous exposure to gradually increasing concentrations of the drug.[4][10] Begin with a low dose (e.g., IC20) and, once the cells have recovered and are proliferating, increase the drug concentration in stepwise increments (e.g., by 25-50%).[1] This process is repeated over several weeks or months.[10]
Q4: How can I confirm that my cell line is genuinely resistant?
A4: Resistance is confirmed by comparing the IC50 value of the selected cell line to that of the original parental cell line.[4][10] A significantly higher IC50 in the selected line indicates the development of resistance. The Resistance Index (RI), calculated as (IC50 of resistant line) / (IC50 of parental line), is used to quantify the degree of resistance. An RI of 5 or greater is often considered a successful development of a resistant line.[1]
Q5: What are the potential mechanisms of resistance to this compound?
A5: While not yet documented for this compound in cestode cell lines, potential mechanisms, based on general principles of drug resistance, could include:
-
Increased drug efflux: Overexpression of transporter proteins (like P-glycoprotein) that pump the drug out of the cell.[3][11]
-
Target modification: Alterations in the molecular target of this compound (e.g., calcium channels), reducing the drug's binding affinity.[11]
-
Drug inactivation: Enzymatic modification or degradation of the drug.[11]
-
Metabolic pathway alterations: Changes in cellular metabolism that bypass the drug's effects.[12]
Q6: Is it necessary to use a clonal population for resistance studies?
A6: Yes, it is highly recommended. A polyclonal population may contain a mix of cells with different resistance mechanisms and levels, leading to inconsistent results.[3] Isolating a monoclonal resistant cell line through techniques like limiting dilution ensures a homogenous population for detailed mechanistic studies.[1]
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cestode Cells
This protocol outlines the procedure for determining the baseline sensitivity of the parental cestode cell line to this compound.
-
Cell Seeding: Culture the parental cestode cells to approximately 80% confluency. Harvest the cells and perform a viable cell count. Seed the cells into a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well).[1][2]
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0 µM to 100 µM).
-
Drug Exposure: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include solvent-only controls.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).[13]
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[4][10]
Protocol 2: Stepwise Selection for this compound-Resistant Cestode Cell Line
This protocol describes the process of inducing resistance through incremental exposure to this compound.
-
Initiation: Begin by culturing the parental cestode cell line in a medium containing this compound at a concentration equal to its IC20, as determined in Protocol 1.[1]
-
Recovery and Expansion: Initially, significant cell death is expected. Monitor the culture closely. Replace the drug-containing medium every 2-3 days.[13] Allow the surviving cells to proliferate until they reach approximately 80% confluency. This may take several passages.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.0.
-
Iterative Selection: Repeat Step 2 and 3, gradually increasing the drug concentration in a stepwise manner. If at any point more than 50% of the cells die, reduce the concentration to the previous level for a few more passages before attempting to increase it again.[1]
-
Stabilization: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial parental IC50).
-
Maintenance: To maintain the resistant phenotype, continuously culture the established resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC20 of the resistant line or the highest concentration achieved).[4]
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and Resistant Cestode Cell Lines
| Cell Line | Passage Number | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (WT) | N/A | 5.2 ± 0.4 | 1.0 |
| This compound-R | 10 | 28.5 ± 2.1 | 5.5 |
| This compound-R | 20 | 55.1 ± 3.8 | 10.6 |
| This compound-R | 30 | 98.7 ± 6.5 | 19.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Experimental Workflow for Resistance Development
Caption: Workflow for developing this compound-resistant cestode cell lines.
Hypothetical Signaling Pathway for this compound Resistance
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. Cell Culture Antibiotic Selection Guide [sigmaaldrich.com]
- 8. parasitipedia.net [parasitipedia.net]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 13. Stem cell proliferation during in vitro development of the model cestode Mesocestoides corti from larva to adult worm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Formulation of Epsiprantel for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral formulation of Epsiprantel for research applications.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its oral formulation a challenge for research?
This compound is an anthelmintic drug used to treat tapeworm infections in cats and dogs.[1][2] It is a stable, white solid that is sparingly soluble in water.[1][3][4] For its intended use, minimal absorption from the gastrointestinal tract is desirable as the drug acts directly on the tapeworms.[1][2] However, for research purposes exploring potential systemic effects or new indications, this poor aqueous solubility and low absorption present a significant challenge to achieving adequate bioavailability.[5][6][7][8]
2. What are the key physicochemical properties of this compound to consider for formulation development?
Understanding the physicochemical properties of this compound is crucial for designing an effective oral formulation.
| Property | Value | Reference |
| Molecular Weight | 326.43 g/mol | [4] |
| Chemical Name | 2-(cyclohexyl-carbonyl)-4-oxo 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][6]benza-zepine | [1] |
| Appearance | White solid | [1][4] |
| Solubility | Sparingly soluble in water | [1][3][4] |
| Absorption | Minimal absorption after oral administration | [4] |
3. What are some common strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the dissolution and absorption of poorly water-soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization or nanosizing can improve dissolution rates.[5][6][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its wettability and dissolution.[5][6][8] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hypromellose acetate succinate (HPMCAS).[9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[5][8][11]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[5][6]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in In Vitro Studies
Possible Causes:
-
Poor wettability of the drug powder: Due to its hydrophobic nature, this compound powder may not disperse easily in the dissolution medium.
-
Drug particle size is too large: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.
-
Inadequate agitation in the dissolution apparatus: Insufficient stirring can lead to the formation of a stagnant layer around the drug particles, hindering dissolution.
Troubleshooting Steps:
-
Incorporate a Wetting Agent: Add a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, Polysorbate 80) to the dissolution medium to improve the wettability of this compound.
-
Reduce Particle Size: Employ micronization or nanomilling techniques to decrease the particle size of the this compound active pharmaceutical ingredient (API).
-
Optimize Agitation: Ensure the stirring speed in the dissolution apparatus is adequate to maintain sink conditions and prevent coning of the powder at the bottom of the vessel.
-
Consider Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Causes:
-
Food effect: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.
-
Inconsistent formulation performance: The physical instability of the formulation (e.g., precipitation of the drug in the GI tract) can lead to variable absorption.
-
Gastric pH variability: The solubility of this compound may be pH-dependent, leading to variations in dissolution and absorption.
Troubleshooting Steps:
-
Standardize Feeding Protocol: Conduct in vivo studies in either fasted or fed states consistently across all study animals to minimize variability due to food effects.
-
Evaluate Formulation Stability: Assess the physical and chemical stability of the formulation under simulated gastrointestinal conditions (e.g., different pH and enzyme concentrations).
-
Investigate pH-Solubility Profile: Determine the solubility of this compound at different pH values to understand its potential for variable dissolution in the stomach and intestine.
-
Utilize Enabling Formulations: Consider formulations that are less susceptible to gastrointestinal conditions, such as amorphous solid dispersions or lipid-based formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Scrape the resulting solid film from the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of the improved this compound formulation compared to the pure drug.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)
-
This compound pure drug
-
This compound solid dispersion
-
HPLC for drug quantification
Methodology:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessels. Maintain the temperature at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 RPM.
-
Accurately weigh an amount of pure this compound or this compound solid dispersion equivalent to a specific dose and place it in each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point.
Visualizations
Caption: Workflow for Solid Dispersion Formulation and Testing.
Caption: Troubleshooting Logic for Low In Vitro Dissolution.
References
- 1. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. zoetisus.com [zoetisus.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. researchgate.net [researchgate.net]
- 10. Dissolution and oral bioavailability enhancement of praziquantel by solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Epsiprantel In Vivo Studies
This guide is intended for researchers, scientists, and drug development professionals to address and manage variability in in vivo studies involving the anthelmintic drug Epsiprantel.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it influence in vivo results?
A: The precise molecular mechanism of action for this compound has not been fully elucidated. However, it is widely believed to be similar to that of praziquantel.[1] The proposed mechanism involves:
-
Disruption of Calcium Homeostasis: this compound is thought to affect the parasite's calcium ion regulation, leading to rapid and sustained muscle contraction and paralysis.[2]
-
Tegumental Damage: The drug causes damage and vacuolization to the worm's outer layer (tegument).[2]
-
Host Digestion: This paralysis and tegumental damage prevents the tapeworm from maintaining its position in the host's gastrointestinal tract, leading to its expulsion or digestion by the host.[1]
Variability can be introduced if host factors, such as gut motility or digestive enzyme activity, differ between subjects, thereby affecting the clearance of the paralyzed parasites.
Q2: We are observing inconsistent efficacy in our rodent model. What are the common sources of variability?
A: Variability in anthelmintic efficacy studies is a common challenge. Key factors include:
-
Drug Formulation: this compound is sparingly soluble in water.[3][4] Inconsistent formulation (e.g., particle size, suspension uniformity) can lead to variable dosing and absorption.
-
Animal Host Factors: Age, sex, strain, immune status, and gut microbiome of the host animal can influence drug metabolism and parasite clearance.[5] For instance, puppies and kittens under 7 weeks of age are not recommended for treatment.[3][6]
-
Parasite Factors: The species, strain, developmental stage (larval vs. adult), and burden of the parasite can significantly impact drug susceptibility.[2][7]
-
Underdosing: Incorrect dose calculation, often due to inaccurate estimation of animal body weight, is a major contributor to reduced efficacy and can promote the development of resistance.[8][9]
-
Host Diet and Fasting: The presence or absence of food in the gastrointestinal tract can alter drug transit time and bioavailability. While fasting is not required for commercial this compound use, its impact should be standardized in a research setting.[3]
Q3: Is there an optimal dose for this compound in experimental settings?
A: The recommended commercial dosage is 2.75 mg/kg for cats and 5.5 mg/kg for dogs.[6][7] However, the optimal experimental dose can vary. Dose-titration studies are crucial for establishing efficacy in a specific model. Efficacy can be dose-dependent and may differ between parasite species. For example, one study in dogs showed that against Dipylidium caninum, efficacy jumped from 44.8% at 2.75 mg/kg to 99.8% at 5.5 mg/kg.[10]
| Dose (mg/kg) | Target Parasite | Host | Efficacy (%) | Reference |
| 1.0 | Taenia pisiformis | Dog | 100 | [11] |
| 2.5 | D. caninum | Cat | 100 | [11] |
| 2.75 | Taenia spp. | Dog | 92.9 | [10] |
| 2.75 | D. caninum | Dog | 44.8 | [10] |
| 5.0 | T. taeniaeformis | Cat | 100 | [11] |
| 5.5 | Taenia spp. | Dog | 100 | [10] |
| 5.5 | D. caninum | Dog | 100 | [10] |
| 7.5 | E. granulosus | Dog | >99 | [7] |
Table 1: Summary of this compound Efficacy from Selected In Vivo Studies.
Part 2: Troubleshooting Guides
Guide 1: Issue - Higher than Expected Variability in Efficacy Between Subjects
This guide provides a logical workflow to diagnose sources of inconsistent results in your efficacy studies.
Guide 2: Issue - Lower than Expected Efficacy (Potential Resistance)
If you observe consistently low efficacy across all subjects, follow this guide to investigate.
Q: Our study shows efficacy well below the published >95%. Could this be resistance?
A: While possible, true anthelmintic resistance is a heritable loss of sensitivity and other factors must be ruled out first.[9]
-
Confirm Efficacy Calculation: First, ensure you are using a standardized method, such as the Fecal Egg Count Reduction Test (FECRT), where resistance is suspected if the reduction is <95%.[9][12]
-
Rule out Underdosing: As detailed above, systematically verify that your dose calculations, weighing, and administration technique are accurate. Sub-therapeutic dosing is a primary cause of apparent treatment failure.[13][14]
-
Check Drug Integrity: Confirm that the this compound compound has not degraded. Check the expiration date and storage conditions. Commercial tablets should be stored at 20°-25°C (68°-77°F).[3]
-
Evaluate Host-Drug Interaction: A key feature of this compound is its minimal systemic absorption, meaning it acts directly within the gastrointestinal tract.[3][4][6] Any factor that accelerates gut transit time (e.g., diarrhea, specific diet) could potentially reduce the contact time between the drug and the parasite, lowering efficacy.
-
Investigate Parasite Strain: If all other factors are controlled for, consider the possibility of a less susceptible parasite strain. This is more likely if the parasites were sourced from a region with high anthelmintic use.
Part 3: Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (Rodent Model)
Disclaimer: This is a general protocol and may require optimization for your specific study.
-
Objective: To prepare a homogenous and stable suspension of this compound for accurate oral dosing in a research setting.
-
Materials:
-
This compound powder (pure substance)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Mortar and pestle or homogenizer
-
Calibrated magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Calculate the total amount of this compound required based on the highest dose, number of animals, and a small excess volume.
-
Weigh the required amount of this compound powder accurately.
-
If starting with larger crystals, gently triturate the powder in a mortar and pestle to a fine, consistent particle size. This increases the surface area for suspension.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to vigorously stirring sterile water. Allow it to mix until fully dissolved and hydrated (this may take several hours).
-
In a small beaker, add a small amount of the vehicle to the this compound powder to create a thick, uniform paste. This "wetting" step is critical to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Transfer the suspension to a volumetric flask and add vehicle to the final desired volume.
-
Maintain continuous, gentle stirring of the final suspension throughout the dosing procedure to ensure each animal receives a consistent dose.
-
Quality Control: Visually inspect the suspension for any signs of clumping or rapid sedimentation. For rigorous studies, particle size analysis could be performed.
-
Protocol 2: In Vivo Efficacy Assessment via Worm Burden Count
-
Objective: To determine the efficacy of this compound by comparing the number of adult tapeworms in treated versus control animals.
-
Procedure:
-
Animal Infection: Infect animals with a standardized number of viable cestode eggs or larvae. Allow sufficient time for the parasites to mature into adults in the gastrointestinal tract (consult literature for your specific parasite model).
-
Grouping and Dosing: Randomly assign animals to a control (vehicle only) group and one or more this compound treatment groups. Administer the prepared formulation by oral gavage.
-
Necropsy: At a predetermined time point post-treatment (e.g., 3-7 days), euthanize the animals.
-
Intestinal Harvest: Carefully dissect the entire small intestine.
-
Worm Collection: Open the intestine longitudinally in a petri dish containing saline. Gently scrape the intestinal mucosa to dislodge all worms.
-
Counting: Using a dissecting microscope, count all recovered scolices (heads) of the tapeworms. Counting scolices is more accurate than counting strobilae (bodies), which may be fragmented.
-
Calculation of Efficacy:
-
Calculate the mean worm burden for the control group (Wc) and the treated group (Wt).
-
Efficacy (%) = [ (Wc - Wt) / Wc ] * 100
-
-
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Cestex® (this compound) [dailymed.nlm.nih.gov]
- 5. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zoetisus.com [zoetisus.com]
- 7. researchgate.net [researchgate.net]
- 8. ruminants.ceva.pro [ruminants.ceva.pro]
- 9. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scops.org.uk [scops.org.uk]
- 13. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Optimizing Epsiprantel Dosage for Experimental Cestode Infections: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Epsiprantel dosage for experimental infections with cestodes, such as Taenia crassiceps in murine models and Hymenolepis nana in rats.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: The precise molecular mechanism of action of this compound is not fully elucidated, but it is understood to be similar to that of praziquantel. It is believed to disrupt calcium ion homeostasis within the parasite. This disruption leads to tetanic muscle contractions and paralysis of the tapeworm. Additionally, this compound causes vacuolization and damage to the parasite's tegument (outer covering), making it susceptible to digestion by the host's gastrointestinal fluids.
Q2: What is a recommended starting dosage for this compound in an experimental mouse model of Taenia crassiceps infection?
A2: While specific dose-optimization studies for this compound in Taenia crassiceps murine models are not extensively published, a logical starting point can be extrapolated from veterinary recommendations and studies with pharmacologically similar drugs. For dogs, a dosage of 5.5 mg/kg has shown high efficacy against Taenia species[1]. Given the minimal absorption of this compound from the gastrointestinal tract, a pilot study in mice could start with a dosage range of 5-10 mg/kg administered orally as a single dose. It is crucial to perform a dose-finding study to determine the optimal dosage for your specific experimental conditions.
Q3: How should I approach dosage determination for Hymenolepis nana in a rat model?
A3: For Hymenolepis nana infections in rats, a starting point for dosage can be inferred from studies on the closely related drug, praziquantel, and veterinary dosages of this compound. Praziquantel has been used effectively against H. nana in mice at doses of 25 mg/kg[2]. Given that the recommended veterinary dose of this compound for cats is 2.75 mg/kg, a pilot study in rats could evaluate a range of 2.5 mg/kg to 10 mg/kg orally. A dose-response study is essential to establish the minimum effective dose for your specific rat strain and infection protocol. In a case report, a combination of fenbendazole (20mg/kg) and praziquantel (10mg/kg) was effective in treating H. nana in Wistar rats[3].
Q4: My this compound treatment is not effective. What are the potential reasons?
A4: Several factors can contribute to a lack of efficacy:
-
Inappropriate Dosage: The dose may be too low for the specific parasite strain, host species, or infection burden. A dose-response study is recommended to determine the optimal dosage.
-
Drug Administration: Ensure the full dose is administered correctly. For oral gavage, improper technique can lead to incomplete dosing.
-
Timing of Treatment: The developmental stage of the parasite can influence susceptibility. Treatment should be timed to target the adult stage in the intestine for maximal effect.
-
Re-infection: If the experimental setup does not prevent re-infection (e.g., contaminated bedding or feed), the presence of parasites post-treatment may be due to a new infection.
-
Drug Quality: Ensure the this compound used is of high quality and has been stored correctly.
Q5: Are there any known adverse effects of this compound in laboratory animals?
A5: this compound is generally considered to have a high safety margin due to its minimal systemic absorption[9]. In dogs and cats, adverse effects are rare at recommended doses. High doses in dogs (up to 500 mg/kg, which is 90 times the recommended dosage) have been administered in 14-day repeat-dose studies with no significant adverse results[9]. However, it is always prudent to monitor animals for any signs of distress or adverse reactions after drug administration, especially when using higher doses in dose-finding studies.
Data Presentation
Table 1: Recommended Veterinary Dosages of this compound
| Animal Species | Cestode Species | Recommended Dosage | Citation |
| Dog | Dipylidium caninum, Taenia pisiformis | 5.5 mg/kg body weight, orally | [1] |
| Cat | Dipylidium caninum, Taenia taeniaeformis | 2.75 mg/kg body weight, orally | [9] |
Table 2: Efficacy of this compound in a Dose Titration Study in Dogs with Naturally Acquired Cestode Infections
| Dosage (mg/kg) | Efficacy against Taenia sp. | Efficacy against D. caninum | Citation |
| 2.75 | 92.9% | 44.8% | [1] |
| 5.5 | 100% | 99.8% | [1] |
| 8.25 | 94.6% | 100% | [1] |
Experimental Protocols
Protocol 1: Experimental Infection of Mice with Taenia crassiceps (ORF Strain)
Materials:
-
Taenia crassiceps (ORF strain) cysticerci maintained in the peritoneal cavity of donor mice[10][12][13]
-
20-gauge needles and syringes[10]
Procedure:
-
Harvest T. crassiceps cysticerci from the peritoneal cavity of donor mice that have been infected for 3-4 months.
-
Wash the harvested parasites three times with an equal volume of sterile PBS under aseptic conditions.
-
Select small, non-budding cysticerci (<2 mm in diameter).
-
Prepare an inoculum of 10 cysticerci suspended in 0.2 mL to 0.5 mL of sterile PBS.[10][12]
-
Infect the experimental mice via intraperitoneal (i.p.) injection using a 20-gauge needle.[10][11]
-
House the infected mice under standard laboratory conditions for the desired duration of the experiment before initiating this compound treatment. The parasite load can be assessed at various time points (e.g., 7, 30, 60, 90 days post-infection).[12][13][14]
Protocol 2: Experimental Infection of Rats/Mice with Hymenolepis nana
Materials:
-
Wistar rats or Swiss albino mice (male, 6-8 weeks old)[2][3]
-
Infective Hymenolepis nana eggs obtained from the feces of infected rodents.
-
Sterile saline solution.
-
Oral gavage needles.
Procedure:
-
Collect fresh fecal pellets from rodents known to be infected with H. nana.
-
Isolate the H. nana eggs from the feces using a standard fecal flotation technique.
-
Quantify the number of eggs to prepare a standardized inoculum.
-
Prepare an oral inoculum of a specific number of eggs (e.g., 2000 eggs per animal) suspended in a small volume of sterile saline.[2]
-
Administer the inoculum to the experimental rats or mice via oral gavage.
-
The infection can be confirmed by detecting eggs in the feces of the newly infected animals, typically starting around 10-14 days post-infection. Treatment with this compound can be initiated once the infection is established.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Proposed mechanism of action of this compound on cestodes.
References
- 1. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. entomoljournal.com [entomoljournal.com]
- 4. Praziquantel Resistance in the Zoonotic Cestode Dipylidium caninum. | Semantic Scholar [semanticscholar.org]
- 5. Praziquantel Resistance in the Zoonotic Cestode Dipylidium caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajtmh.org [ajtmh.org]
- 7. Emerging Dipylidium caninum resistance to Praziquantel/Epsiprantel | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Immune Destruction of Larval Taenia crassiceps in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. EXPERIMENTAL SUBCUTANEOUS CYSTICERCOSIS BY Taenia crassiceps IN BALB/c AND C57BL/6 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Experimental encephalitis caused by Taenia crassiceps cysticerci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Epsiprantel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chiral separation of Epsiprantel. As specific literature on the chiral separation of this compound is limited, the guidance provided is substantially based on established methods for the chiral separation of Praziquantel, a structurally analogous compound. These methodologies should serve as a robust starting point for developing and troubleshooting this compound separations.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of this compound, providing potential causes and systematic solutions.
Issue 1: Poor or No Enantiomeric Resolution
Question: We are not seeing any separation between the enantiomers of this compound. What are the likely causes and how can we resolve this?
Answer:
Poor or no resolution is a common challenge in chiral chromatography. The primary reason is often an inappropriate choice of the chiral stationary phase (CSP) or suboptimal mobile phase conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Screen Different CSPs: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating molecules like Praziquantel and are a good starting point for this compound.[1][2] Consider screening columns with different chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)). |
| 2. Consult Column Selection Guides: Refer to manufacturer's literature for guidance on selecting a CSP based on the functional groups present in this compound. | |
| Suboptimal Mobile Phase Composition | 1. Optimize Modifier Percentage: In normal-phase HPLC, vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Small changes can significantly impact selectivity. |
| 2. Evaluate Different Modifiers: Test different alcohol modifiers (e.g., switch from isopropanol to ethanol) as this can alter the chiral recognition mechanism. | |
| 3. Introduce an Additive: For basic compounds, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive such as trifluoroacetic acid (TFA) may be beneficial. | |
| Incorrect Separation Mode | 1. Switch between HPLC and SFC: Supercritical Fluid Chromatography (SFC) can offer different selectivity compared to HPLC and is often faster.[3] If HPLC is unsuccessful, consider screening conditions on an SFC system. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: Our chromatogram for this compound shows significant peak tailing. What could be causing this and how can we improve the peak shape?
Answer:
Peak tailing or fronting can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the sample solvent or system hardware.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | 1. Mobile Phase Additives: Unwanted interactions between the analyte and the silica support can lead to tailing. Adding a competitive agent to the mobile phase, such as a small concentration of a basic modifier for a basic analyte, can mitigate these effects. |
| Sample Overload | 1. Reduce Sample Concentration: Inject a lower concentration of your this compound sample to see if the peak shape improves. Overloading the column is a common cause of peak asymmetry. |
| Inappropriate Sample Solvent | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. |
| 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the chiral separation of this compound by HPLC?
A1: Based on methods for the analogous compound Praziquantel, a good starting point for HPLC method development would be:
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OJ-R).[1]
-
Mobile Phase: An isocratic mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol. A typical starting ratio could be 90:10 (hexane:modifier).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm, as used for Praziquantel).[1]
Q2: Is SFC a viable alternative to HPLC for the chiral separation of this compound?
A2: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative and is often preferred for chiral separations due to its speed, higher efficiency, and reduced solvent consumption.[3] For compounds like this compound, SFC with a polysaccharide-based CSP and a mobile phase of carbon dioxide with an alcohol co-solvent (e.g., methanol, ethanol) is a highly effective approach.
Q3: How can I improve the run time of my chiral separation?
A3: To shorten the analysis time, you can:
-
Increase the Flow Rate: Be mindful that this will also increase backpressure.
-
Increase the Strength of the Mobile Phase: In normal phase, increase the percentage of the alcohol modifier.
-
Switch to SFC: SFC methods are typically much faster than HPLC methods.
-
Use a Shorter Column or Smaller Particle Size: This can improve efficiency and allow for faster separations, but may also require higher pressure instrumentation.
Q4: My resolution is good, but the enantiomers are eluting in the wrong order for my preparative separation. How can I reverse the elution order?
A4: The elution order of enantiomers can sometimes be reversed by:
-
Changing the Chiral Stationary Phase: Some CSPs are available with the opposite chirality, which will reverse the elution order.
-
Altering the Mobile Phase: In some cases, changing the alcohol modifier (e.g., from isopropanol to ethanol) or the mobile phase additives can influence the interaction mechanism and potentially reverse the elution order.
Experimental Protocols
Example HPLC Method for a Praziquantel Analogue
This protocol is based on a published method for the chiral separation of Praziquantel and can be adapted for this compound.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: Chiralcel OJ-R (cellulose-based CSP).
-
Mobile Phase: 0.1 M Sodium Perchlorate in Acetonitrile (66:34, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters obtained for the chiral separation of Praziquantel, which can be used as a benchmark when developing a method for this compound.
| Parameter | Value | Chromatographic Conditions | Reference |
| Retention Time (R-(-)-Praziquantel) | ~12 min | Chiralcel OJ-R, 0.1 M Sodium Perchlorate-Acetonitrile (66:34), 0.5 mL/min | [1] |
| Retention Time (S-(+)-Praziquantel) | ~14 min | Chiralcel OJ-R, 0.1 M Sodium Perchlorate-Acetonitrile (66:34), 0.5 mL/min | [1] |
| Resolution (Rs) | > 1.5 | Chiralpak ID, SFC with CO2/Methanol | [3] |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Experimental Workflow for Chiral Method Development
Caption: A general workflow for chiral method development for this compound.
References
- 1. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of calcium channel antagonists by SFC and HPLC using different immobilized chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Epsiprantel and Praziquantel Against Echinococcus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent anthelmintic drugs, epsiprantel and praziquantel, in the treatment of Echinococcus infections in definitive hosts. The information presented is collated from various experimental studies to aid in research and development of cestocidal agents.
Executive Summary
Both this compound and praziquantel demonstrate high efficacy against adult and immature stages of Echinococcus granulosus and Echinococcus multilocularis in dogs and cats. The mechanism of action for both drugs is believed to be similar, primarily involving the disruption of calcium ion homeostasis in the parasite, leading to muscle paralysis and tegumental damage. While both drugs are highly effective, some studies suggest that the effects of newer drugs like this compound are not a significant improvement over praziquantel[1]. Praziquantel has been documented to achieve 100% clearance of E. granulosus and E. multilocularis in several studies[2][3][4][5]. This compound has also shown very high efficacy, with worm burden reductions greater than 99% in many cases[6][7][8].
Quantitative Efficacy Data
The following tables summarize the quantitative data from various studies on the efficacy of this compound and praziquantel against Echinococcus species.
Table 1: Efficacy of this compound against Echinococcus species
| Species | Host | Drug Dose | Age of Infection | Efficacy (Worm Burden Reduction) | Reference |
| E. multilocularis | Dog | 5.1 mg/kg (oral) | 20 days | 99.6% | [7] |
| E. multilocularis | Dog | 5.4 mg/kg (oral) | 20 days | 99.9% | [7] |
| E. multilocularis | Cat | 2.7 mg/kg (oral) | 20 days | 100% | [7] |
| E. multilocularis | Cat | 5.5 mg/kg (oral) | 20 days | 100% | [7] |
| E. granulosus | Dog | 2.5 mg/kg (oral) | 41 days | >99% | [6] |
| E. granulosus | Dog | 5.0 mg/kg (oral) | 41 days | >99% | [6] |
| E. granulosus | Dog | 7.5 mg/kg (oral) | 41 days | 100% (total clearance) | [6] |
| E. granulosus (mature) | Dog | 2.5 mg/kg (oral) | 28 days | >96% | [8] |
| E. granulosus (mature) | Dog | 5.0 mg/kg (oral) | 28 days | >99.9% | [8] |
| E. granulosus (mature) | Dog | 7.5 mg/kg (oral) | 28 days | >99.99% | [8] |
| E. granulosus (immature) | Dog | 5.0 mg/kg (oral) | 7 days | >94% | [8] |
| E. granulosus (immature) | Dog | 10.0 mg/kg (oral) | 7 days | >99.8% | [8] |
Table 2: Efficacy of Praziquantel against Echinococcus species
| Species | Host | Drug Dose | Age of Infection | Efficacy (Worm Burden Reduction) | Reference |
| E. multilocularis | Dog | 5 mg/kg (IM) | Immature | 100% | [2] |
| E. multilocularis | Cat | 5 mg/kg (IM) | Immature | 100% | [2] |
| E. multilocularis | Dog | 5 mg/kg (oral, in combination) | 18 days | 100% | [3] |
| E. multilocularis | Cat | 5 mg/kg (oral, in combination) | 7 and 18 days | 100% | [3] |
| E. granulosus | Dog | 5 mg/kg (oral, IM, SC) | Mature | 100% | [4] |
| E. granulosus | Dog | 8 mg/kg (IM, SC) | Mature | 100% | [4] |
| E. granulosus | Dog | 5 mg/kg (oral, IM, SC) | Immature | 100% | [5] |
| E. multilocularis | Cat | 8 mg/kg (dermal) | 10 and 21 days | 100% | [9] |
Experimental Protocols
The methodologies cited in the efficacy tables above share a general framework. Below are detailed examples of experimental protocols for both this compound and praziquantel studies.
This compound Efficacy Trial against E. multilocularis in Dogs and Cats
-
Animal Models: Helminth-free dogs and cats were used in controlled trials.
-
Infection: Animals were experimentally infected with protoscoleces of Echinococcus multilocularis.
-
Treatment Groups:
-
Dogs: Two groups of four dogs each were treated 20 days post-infection with oral dosages of approximately 5.1 mg/kg and 5.4 mg/kg of this compound, respectively. Two untreated control groups of four dogs each were also maintained.
-
Cats: Two groups of five cats each were treated 20 days post-infection with oral dosages of approximately 2.7 mg/kg and 5.5 mg/kg of this compound, respectively. An untreated control group of five cats was also maintained.
-
-
Efficacy Assessment: Treated dogs were necropsied at day 24 post-infection. All cats were necropsied after the treatment period. The intestinal worm burdens were counted for all animals and compared between treated and control groups to calculate the percentage of worm reduction.
-
Reference: [7]
Praziquantel Efficacy Trial against Immature E. multilocularis in Dogs and Cats
-
Animal Models: Eighteen experimentally infected dogs and twenty-two experimentally infected cats were used.
-
Infection: Animals were experimentally infected with Echinococcus multilocularis.
-
Treatment Groups:
-
A subset of the infected dogs and cats received an intramuscular injection of praziquantel at a dosage of 5 mg/kg body weight.
-
Control groups of nine dogs and eleven cats remained untreated.
-
-
Efficacy Assessment: All animals were necropsied, and the presence or absence of worms was determined. Worm counts were performed on the control animals to confirm infection levels.
-
Reference: [2]
Mechanism of Action
The proposed mechanism of action for both this compound and praziquantel is similar and targets the parasite's neuromuscular system and tegument.
Praziquantel's Mechanism of Action
Praziquantel's primary effect is the disruption of calcium ion (Ca2+) homeostasis in the parasite[10][11]. It is believed to antagonize voltage-gated calcium channels in the parasite's cell membranes[10][11]. This leads to a rapid and sustained influx of Ca2+ into the parasite's cells, causing spastic muscle contraction and paralysis[12][13]. The drug also induces vacuolization and disintegration of the parasite's tegument (outer covering), making it susceptible to the host's immune response[12][13][14]. The beta subunits of the voltage-gated Ca2+ channels have been identified as potential molecular targets for praziquantel[15][16].
This compound's Mechanism of Action
The mechanism of action for this compound is considered to be similar to that of praziquantel[17]. It is believed to disrupt the regulation of calcium and other cations, leading to tetanic muscle contraction, paralysis, and vacuolization of the tegument[17].
Visualizations
Caption: General experimental workflow for cestocidal efficacy trials.
Caption: Proposed mechanism of action for praziquantel and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of praziquantel against immature Echinococcus multilocularis in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro(®), against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of injectable and tablet formulations of praziquantel against mature Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of injectable and tablet formulations of praziquantel against immature Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound against Echinococcus granulosus infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Efficacy evaluation of this compound (Cestex) against Echinococcus mutilocularis in dogs and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Droncit Spot-on (praziquantel) 4% w/v against immature and mature Echinococcus multilocularis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 11. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. youtube.com [youtube.com]
- 14. Effect of praziquantel on adult Echinococcus granulosus in vitro: scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.ymaws.com [cdn.ymaws.com]
A Comparative In Vitro Analysis of Cestocidal Activity: Epsiprantel vs. Niclosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro cestocidal activity of two prominent anthelmintic agents: epsiprantel and niclosamide. While both are effective against tapeworms, their mechanisms of action and reported in vitro potencies differ. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key processes to aid in research and development.
Executive Summary
Data Presentation: In Vitro Efficacy
The following tables summarize the available, albeit not directly comparable, quantitative data on the in vitro activity of this compound and niclosamide against various parasites.
Table 1: In Vitro Cestocidal Activity of this compound
| Cestode Species | Concentration | Observed Effect | Study Reference |
| Echinococcus granulosus (protoscoleces) | 10 µg/mL | 70% killed by day 15 (single dose) | [1] |
| Echinococcus granulosus (protoscoleces) | 10 µg/mL | 95% killed by day 15 (repeated doses) | [1] |
| Echinococcus granulosus (juvenile and adult worms) | 10 µg/mL | All dead by 15 days | [1] |
Table 2: In Vitro Activity of Niclosamide Against Various Parasites
| Parasite Species | Metric | Concentration | Study Reference |
| Toxoplasma gondii (tachyzoites) | EC50 | 45.3 ng/mL | [2] |
| Madurella mycetomatis (fungus) | MIC | ~1 µg/mL | [3][4] |
| Actinomadura spp. (bacteria) | MIC | <1 µg/mL | [3][4] |
| Angiostrongylus cantonensis (nematode larvae) | - | 1 mM | Ineffective at inducing death |
Mechanisms of Action
The proposed mechanisms of action for this compound and niclosamide are fundamentally different.
This compound: The precise molecular mechanism of this compound is not fully elucidated but is believed to be similar to that of praziquantel.[5] It is thought to disrupt calcium ion homeostasis, leading to spastic paralysis of the worm's musculature.[6] Additionally, it causes damage to the cestode's tegument (outer covering), making it susceptible to digestion by the host.[5]
Niclosamide: Niclosamide's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[7][8][9][10][11][12] This disruption of the electron transport chain inhibits the production of ATP, the main energy currency of the cell, leading to the parasite's death from energy depletion.[11]
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. New life for an old drug: In vitro and in vivo effects of the anthelmintic drug niclosamide against Toxoplasma gondii RH strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide Is Active In Vitro against Mycetoma Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Establishment and application of unbiased in vitro drug screening assays for the identification of compounds against Echinococcus granulosus sensu stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An experimental in vitro model for evaluating drugs against protoscoleces of Echinococcus granulosus | Journal of Helminthology | Cambridge Core [cambridge.org]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro and in vivo Effects of Artesunate on Echinococcus granulosus Protoscoleces and Metacestodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Epsiprantel and Praziquantel on Parasite Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two prominent anthelmintic drugs, epsiprantel and praziquantel, on the calcium homeostasis of parasitic flatworms. While both drugs are pivotal in veterinary and human medicine for treating cestode (tapeworm) and trematode (fluke) infections, a comprehensive understanding of their comparative mechanisms at the molecular level is crucial for the development of new anthelmintics and for managing emerging resistance. This document synthesizes available experimental data, details relevant research protocols, and visualizes the underlying biological processes.
Introduction to the Compounds
Praziquantel has long been the cornerstone for treating schistosomiasis and other flatworm infections, with its mechanism of action being relatively well-studied. It is known to cause a rapid and sustained influx of calcium into the parasite, leading to spastic muscle paralysis, tegumental disruption, and eventual death. This compound, a structural analogue of praziquantel, is primarily used in veterinary medicine against tapeworms. Its mechanism of action is widely presumed to be similar to that of praziquantel, though specific comparative experimental data on its effects on calcium homeostasis are less abundant in scientific literature.
Mechanism of Action: A Tale of Two Drugs
The primary mode of action for praziquantel involves the disruption of calcium ion (Ca2+) homeostasis in the parasite.[1] This disruption leads to uncontrolled muscle contraction and paralysis.[1] More recent studies have identified a specific transient receptor potential (TRP) channel, Sm.TRPMPZQ, as a key molecular target for praziquantel in Schistosoma mansoni.[2]
This compound is believed to share this mechanism, inducing tetanic muscle contractions and paralysis, along with vacuolization of the parasite's outer layer, the tegument.[3] The development of clinical resistance to both drugs in the cestode Dipylidium caninum further suggests a shared molecular target and mechanism of action.
Proposed Signaling Pathway for Praziquantel-Induced Calcium Disruption
The following diagram illustrates the proposed signaling pathway through which praziquantel is thought to exert its effect on parasite muscle cells.
Comparative Efficacy: Quantitative Data
Direct comparative studies quantifying the effects of this compound and praziquantel on parasite calcium homeostasis are limited. The following tables summarize available data on the in vitro efficacy of each drug against various cestode species. It is important to note that these data are from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Efficacy of Praziquantel Against Cestodes
| Parasite Species | Concentration | Observed Effect | Incubation Time |
| Hymenolepis diminuta | 0.0001 µg/mL | Affects motility | Not specified |
| Hymenolepis diminuta | 0.01 - 0.1 µg/mL | Contraction and paralysis | Within 10 minutes |
| Hymenolepis diminuta | 1 - 10 µg/mL | Contraction and paralysis | 10 - 30 seconds |
| Echinococcus multilocularis | 0.02 ppm | Morphological changes | 12 hours |
Table 2: In Vitro Efficacy of this compound Against Cestodes
| Parasite Species | Concentration | Observed Effect | Incubation Time |
| Echinococcus granulosus (protoscoleces, juveniles, adults) | 10 µg/mL | Tegumental damage and death | Not specified |
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to assess the effects of anthelmintic drugs on parasites.
General Experimental Workflow for In Vitro Anthelmintic Testing
The diagram below outlines a typical workflow for the in vitro screening of anthelmintic compounds against cestodes.
Protocol 1: In Vitro Culture of Echinococcus granulosus Protoscoleces
This protocol is adapted from various sources for the axenic in vitro culture of E. granulosus protoscoleces, a common model for studying cestode biology and drug efficacy.
Materials:
-
Hydatid cysts from infected sheep or cattle livers
-
Sterile phosphate-buffered saline (PBS) with penicillin (100 U/mL) and streptomycin (100 µg/mL)
-
0.1% eosin solution
-
Culture medium (e.g., Medium 199 or CMRL 1066) supplemented with fetal calf serum (10-20%), glucose, and antibiotics
-
Sterile glassware and plasticware
-
Incubator at 37°C
Procedure:
-
Aseptic Isolation: Under sterile conditions, aspirate the hydatid fluid containing protoscoleces from the cysts.
-
Viability Assessment: Mix a small aliquot of the protoscoleces suspension with an equal volume of 0.1% eosin solution. Viable protoscoleces will remain unstained, while non-viable ones will take up the dye. Cultures should be initiated with a viability of >95%.
-
Washing: Wash the protoscoleces three to five times by centrifugation (e.g., 500 x g for 5 minutes) and resuspension in sterile PBS with antibiotics to remove hydatid fluid and debris.
-
Cultivation: Resuspend the washed protoscoleces in the prepared culture medium at a density of approximately 1,500-2,000 protoscoleces per mL.
-
Incubation: Culture the protoscoleces in appropriate sterile vessels (e.g., Leighton tubes or multi-well plates) at 37°C. The medium should be changed every 3-4 days.
Protocol 2: Assessment of Tegumental Damage by Scanning Electron Microscopy (SEM)
This protocol outlines the general steps for preparing parasite samples for the visualization of surface damage after drug treatment.
Materials:
-
Cultured parasites (e.g., E. granulosus protoscoleces or adult Hymenolepis diminuta)
-
Anthelmintic drug (this compound or praziquantel)
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration
-
Critical point dryer
-
Sputter coater with gold or gold-palladium
-
Scanning electron microscope
Procedure:
-
Drug Treatment: Incubate the parasites with the desired concentration of the anthelmintic drug for a specified period. Include a vehicle-only control group.
-
Fixation: After incubation, wash the parasites in buffer and fix them in the primary fixative for at least 2 hours at 4°C.
-
Post-fixation: Wash the samples in buffer and post-fix in the secondary fixative for 1-2 hours at 4°C. This step enhances contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol.
-
Drying: Critically point dry the samples to preserve their three-dimensional structure.
-
Coating: Mount the dried samples on stubs and sputter-coat them with a thin layer of a conductive metal.
-
Imaging: Observe the samples under a scanning electron microscope, documenting any changes to the tegument, such as blebbing, erosion, or loss of microtriches.
Protocol 3: Measurement of Intracellular Calcium Influx
This protocol describes a method for measuring changes in intracellular calcium levels in parasites using fluorescent calcium indicators.
Materials:
-
Parasites (e.g., isolated cells or whole organisms amenable to imaging)
-
Cell-permeant calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (to aid in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
Anthelmintic drug (this compound or praziquantel)
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Dye Loading: Incubate the parasites in HBSS containing the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and a small amount of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the parasites with fresh HBSS to remove excess extracellular dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading from the dye-loaded parasites.
-
Drug Application: Add the anthelmintic drug at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the absolute calcium concentration.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that both praziquantel and this compound exert their anthelmintic effects by disrupting parasite calcium homeostasis, leading to neuromuscular paralysis and tegumental damage. While the molecular target of praziquantel is increasingly understood to be a specific TRP channel, further research is required to definitively confirm that this compound acts on the same target.
A significant gap in the current knowledge is the lack of direct, quantitative comparative studies on the effects of these two drugs on calcium influx and subsequent physiological changes in the same parasite species under identical experimental conditions. Such studies would be invaluable for understanding potential differences in potency, onset of action, and the molecular basis of resistance.
Future research should focus on:
-
Direct comparative in vitro assays measuring the EC50 values for this compound and praziquantel in causing calcium influx, muscle contraction, and tegumental damage in key cestode species.
-
Electrophysiological studies to determine if this compound modulates the same ion channels as praziquantel.
-
Binding assays to investigate the interaction of this compound with the putative TRP channel target of praziquantel.
By addressing these questions, the scientific community can gain a more complete understanding of the pharmacology of these essential medicines, paving the way for the rational design of next-generation anthelmintics.
References
- 1. Establishment of a Modified in Vitro Cultivation of Protoscoleces to Adult Echinococcus granulosus; an Important Way for New Investigations on Hydatidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a movement-based in vitro screening assay for the identification of new anti-cestodal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the In Vitro Culture of Echinococcus Granulosus Metacestodes - MedCrave online [medcraveonline.com]
Navigating the Proteome: A Comparative Guide to Epsiprantel and Praziquantel Effects on Cestodes
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of anthelmintic drugs is paramount for optimizing existing therapies and developing novel control strategies against cestode parasites. This guide provides a comparative overview of the proteomic effects of two widely used cestocidal drugs, Epsiprantel and Praziquantel. While direct comparative proteomic studies are not yet available in published literature, this guide synthesizes current knowledge on their mechanisms of action and findings from related proteomic investigations to present a putative comparative framework.
Praziquantel and its analogue, this compound, are mainstays in the treatment of tapeworm infections in both human and veterinary medicine. Their efficacy is largely attributed to the disruption of calcium ion homeostasis in the parasite, leading to muscle paralysis and damage to the tegument, the outer surface of the worm.[1][2][3] These events trigger a cascade of molecular changes, which can be elucidated through proteomic analysis.
Putative Proteomic Responses to this compound and Praziquantel
Based on the known physiological effects of Praziquantel on parasitic flatworms, a comparative proteomic study of cestodes treated with this compound and Praziquantel would likely reveal significant changes in proteins associated with several key biological processes. The following table summarizes proteins that have been shown to be affected by Praziquantel in the trematode Schistosoma mansoni and are hypothesized to be similarly affected in cestodes by both drugs due to their shared mechanism of action.[2][4]
| Protein Category | Potential Protein Targets | Putative Function in Cestodes | Expected Change upon Treatment |
| Calcium Homeostasis | Calmodulin | Calcium binding and signaling | Upregulation/Downregulation |
| Calcineurin | Calcium-dependent signal transduction | Upregulation/Downregulation | |
| Voltage-gated calcium channel subunits | Regulation of calcium influx | Altered expression/phosphorylation | |
| Tegument Integrity | Paramyosin | Structural component of muscle and tegument | Downregulation/Degradation |
| Actin | Cytoskeletal structure | Downregulation/Degradation | |
| Tubulin | Cytoskeletal structure | Downregulation/Degradation | |
| Stress Response & Metabolism | Heat shock protein 70 (HSP70) | Protein folding and stress response | Upregulation |
| Glutathione S-transferase (GST) | Detoxification and oxidative stress response | Upregulation | |
| Thioredoxin peroxidase | Oxidative stress defense | Upregulation |
Deciphering the Drug-Induced Cascade: Signaling Pathways
The primary mechanism of action for both this compound and Praziquantel is believed to involve the disruption of calcium signaling pathways within the parasite.[1][2] This disruption leads to a rapid influx of calcium ions, causing muscular contraction and paralysis. The following diagram illustrates a putative signaling pathway affected by these drugs.
Caption: Putative signaling cascade initiated by this compound and Praziquantel in cestodes.
Experimental Corner: Protocols for Comparative Proteomics
A robust comparative proteomic analysis is essential to validate the hypothesized effects and uncover novel mechanisms of drug action. The following outlines a typical experimental workflow.
Experimental Workflow
Caption: A typical workflow for comparative proteomic analysis of drug-treated cestodes.
Detailed Methodologies
1. Cestode Culture and Drug Treatment:
-
Adult cestodes (e.g., Hymenolepis diminuta) are recovered from the intestines of experimentally infected hosts (e.g., rats).[5]
-
Worms are thoroughly washed in a suitable buffer (e.g., phosphate-buffered saline) to remove host debris.
-
Parasites are cultured in vitro in a suitable medium (e.g., RPMI-1640) and divided into three groups: a control group (vehicle only), an this compound-treated group, and a Praziquantel-treated group.
-
Drug concentrations and incubation times should be based on previously established effective doses.[6]
2. Protein Extraction:
-
Following incubation, cestodes from each group are collected, washed, and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
Protein concentration is determined using a standard assay (e.g., Bradford or BCA assay).
3. Two-Dimensional Gel Electrophoresis (2D-GE):
-
For the first dimension, isoelectric focusing (IEF), equal amounts of protein from each sample are loaded onto IPG (Immobilized pH Gradient) strips.[7][8]
-
For the second dimension, the focused IPG strips are equilibrated and placed on top of SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) gels to separate proteins based on their molecular weight.[9][10]
-
Gels are stained with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.[11]
4. Image Analysis and Spot Selection:
-
Stained gels are scanned, and the resulting images are analyzed using specialized software to compare the protein spot patterns between the control and treated groups.
-
Protein spots that show a consistent and significant change in intensity (upregulation or downregulation) are selected for identification.
5. In-Gel Digestion and Mass Spectrometry:
-
The selected protein spots are excised from the gel.[11]
-
The proteins within the gel pieces are destained, reduced, alkylated, and then digested with trypsin to generate peptides.[11]
-
The resulting peptide mixture is extracted and analyzed by mass spectrometry (MS), such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), to determine the mass-to-charge ratio of the peptides.[12][13]
6. Protein Identification and Bioinformatic Analysis:
-
The peptide mass fingerprint or fragmentation data obtained from MS is used to search a protein sequence database (e.g., NCBI, UniProt) using a search engine like Mascot.[12]
-
Identified proteins are then subjected to bioinformatic analysis to determine their Gene Ontology (GO) terms, cellular localization, and involvement in metabolic or signaling pathways.
This comprehensive approach will enable the identification of key proteins and pathways affected by this compound and Praziquantel, providing valuable insights into their mechanisms of action and potential biomarkers for drug efficacy and resistance.
References
- 1. First comparative proteomic and in vitro behavioral study of Echinococcus granulosus metacestodes in Felis catus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Comparative Proteomic Analysis of Praziquantel-Susceptible and Praziquantel-Resistant Schistosoma mansoni Reveals Distinct Response Between Male and Female Animals [frontiersin.org]
- 5. Comparative Proteomic Analysis of Hymenolepis diminuta Cysticercoid and Adult Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Two-Dimensional Electrophoresis and Mass Spectrometry for Protein Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative proteomics using 2-D gel electrophoresis and mass spectrometry as tools to dissect stimulons and regulons in bacteria with sequenced or partially sequenced genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. research.aber.ac.uk [research.aber.ac.uk]
Epsiprantel's Anthelmintic Activity: A Comparative Analysis in a Murine Cestode Model
Executive Summary
Epsiprantel, a pyrazino-isoquinoline derivative, is a potent cestocidal agent primarily used in veterinary medicine for dogs and cats. Its mechanism of action is believed to be analogous to that of Praziquantel, involving the disruption of calcium ion homeostasis in the parasite, leading to muscular paralysis and tegumental damage. Although specific studies validating this compound's efficacy against Hymenolepis nana in a mouse model are lacking, data from other animal models and against other cestode species suggest its potential as an effective anthelmintic. This guide presents available data for Praziquantel and Niclosamide in the H. nana mouse model to serve as a benchmark for future validation studies of this compound.
Comparative Efficacy of Anthelmintics against Hymenolepis nana in Mice
The following tables summarize the reported efficacy of Praziquantel and Niclosamide in mouse models of Hymenolepis nana infection. This data provides a quantitative baseline for evaluating the potential performance of this compound.
| Drug | Dosage | Treatment Schedule | Efficacy (Worm Reduction %) | Reference |
| Praziquantel | 25 mg/kg | Single oral dose | 100% (against adult worms) | [1][2] |
| 50 mg/kg | Single oral dose on day 4 post-infection | Partial effect against cysticercoids | [1] | |
| 140 ppm in feed | 7 consecutive days | 87.1% - 100% | [3] | |
| Niclosamide | 100 mg/kg | Single oral dose | ~25-50% | [2] |
| 500 mg/kg | Single oral dose | ~25-50% | [2] | |
| 100 mg/kg/day | 5 consecutive days | Not specified, but worm reduction observed | [2] |
Table 1: Efficacy of Praziquantel and Niclosamide against Hymenolepis nana in Mice.
Experimental Protocols
A standardized experimental protocol is crucial for the validation and comparison of anthelmintic drugs. The following outlines a typical methodology for assessing the efficacy of a test compound like this compound against Hymenolepis nana in a mouse model, based on established protocols for Praziquantel and Niclosamide.
1. Animal Model:
-
Species: Laboratory mice (e.g., BALB/c or Swiss albino strains).
-
Health Status: Mice should be parasite-free prior to infection. This can be confirmed by fecal examination.[4]
2. Parasite:
-
Species: Hymenolepis nana.
-
Infection: Mice are infected orally with a standardized number of viable H. nana eggs (e.g., 100-200 eggs per mouse).[4][5]
3. Experimental Groups:
-
Negative Control: Infected but untreated mice.
-
Positive Control: Infected and treated with a known effective drug (e.g., Praziquantel at 25 mg/kg).
-
Test Groups: Infected and treated with varying doses of the test compound (this compound).
4. Drug Administration:
-
Route: Oral administration is typical for these compounds.[1][5]
-
Vehicle: The drug should be dissolved or suspended in a suitable vehicle (e.g., 10% dimethyl sulfoxide).[6]
-
Timing: Treatment can be administered at different time points post-infection to assess activity against different developmental stages of the parasite (e.g., cysticercoids and adult worms).[1]
5. Efficacy Assessment:
-
Worm Burden Reduction: A set number of days post-treatment, mice are euthanized, and the small intestine is examined to recover and count the remaining adult worms. The percentage reduction in worm burden in the treated groups is calculated relative to the untreated control group.[5]
-
Egg Count Reduction: Fecal samples can be collected before and after treatment to determine the reduction in eggs per gram of feces (EPG).[7]
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) should be used to determine the significance of the observed differences between treatment groups.
Caption: Experimental workflow for in vivo anthelmintic testing.
Proposed Mechanism of Action of this compound
The molecular mode of action of this compound is thought to be similar to that of Praziquantel.[8] Praziquantel disrupts calcium homeostasis in the parasite, leading to rapid muscle contraction and paralysis.[9][10][11] This is followed by damage to the parasite's outer layer, the tegument.[10]
Caption: Proposed signaling pathway for this compound's action.
Conclusion and Future Directions
While this compound is a well-established anthelmintic for companion animals, its efficacy in a murine model of Hymenolepis nana infection remains to be experimentally validated. The data presented for Praziquantel and Niclosamide provide a strong comparative framework for such studies. Future research should focus on conducting dose-finding and efficacy studies of this compound in this model to provide the necessary quantitative data for a direct comparison. Such studies are essential for expanding the potential applications of this compound and for providing a broader range of therapeutic options for cestode infections.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. The anthelmintic efficacy of natural plant cysteine proteinases against Hymenolepis microstoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Hymenolepis nana infection as a measure to improve mouse colony welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zygocotyle lunata as a model for in vivo screening of anthelmintic activity against paramphistomes: Evaluation of efficacy of praziquantel, albendazole and closantel in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anthelmintic efficacy of natural plant cysteine proteinases against two rodent cestodes Hymenolepis diminuta and Hymenolepis microstoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mouse Bile Duct Tapeworm, Hymenolepis Microstoma in Free-living Small Mammals in Slovakia: Occurrence and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of Artemisia absinthium against Hymenolepis nana: in vitro and in vivo studies in comparison with the anthelmintic praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. parasitipedia.net [parasitipedia.net]
- 10. [PDF] Control of Hymenolepis nana infection as a measure to improve mouse colony welfare. | Semantic Scholar [semanticscholar.org]
- 11. scielo.org.mx [scielo.org.mx]
Epsiprantel's Tegumental Assault on Parasites: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro effects of epsiprantel on parasite tegument, with a particular focus on cestodes. This analysis includes supporting experimental data, detailed methodologies, and a look at the underlying signaling pathways, offering a comprehensive overview of this compound's performance against alternative anthelmintics like praziquantel.
This compound, a pyrazinoisoquinoline derivative, is a potent anthelmintic agent effective against various tapeworm infections in veterinary medicine.[1] Its mechanism of action, long presumed to be similar to that of the widely used praziquantel, centers on the disruption of the parasite's outer layer, the tegument. This disruption ultimately leads to paralysis, death, and expulsion of the parasite.[2] This guide delves into the in vitro evidence validating this mechanism, offering a side-by-side comparison with praziquantel to highlight the nuances of their effects.
Comparative Efficacy: A Quantitative Look at Tegumental Damage
In vitro studies have been instrumental in quantifying the direct effects of this compound and praziquantel on the tegument of cestodes, particularly Echinococcus granulosus. These studies expose the parasites to controlled concentrations of the drugs and observe the resulting morphological changes and viability.
| Drug | Parasite Species | Concentration | Observed Effect on Tegument | Source |
| This compound | Echinococcus granulosus (protoscoleces, juveniles, and adults) | 10 µg/mL | Causes tegumental damage and death.[3] | Thompson et al. (1991)[3] |
| Praziquantel | Echinococcus granulosus (protoscoleces) | 50 µg/L | Profound and rapid effect on viability with gross damage to the tegument.[4] | Morris et al. (1986)[4] |
| Praziquantel | Echinococcus granulosus (adults) | 5 ppm (5 µg/mL) | Fusion and matting of microtriches.[5] | Verster & Tustin (1982)[5] |
| Praziquantel | Echinococcus granulosus (adults) | 50 ppm (50 µg/mL) | Development of grooves and furrows between fused microtriches.[5] | Verster & Tustin (1982)[5] |
| Praziquantel | Echinococcus granulosus (adults) | 500 ppm (500 µg/mL) | Production of holes within the denuded tegument.[5] | Verster & Tustin (1982)[5] |
Delving into the Mechanism: The Signaling Pathway of Tegumental Disruption
The primary mechanism of action for both this compound and praziquantel involves the disruption of calcium homeostasis within the parasite.[2][6] This leads to a cascade of events culminating in the destruction of the tegument.
Recent research has identified a specific target for praziquantel: a transient receptor potential (TRP) ion channel, named TRPM_PZQ.[7][8] It is hypothesized that praziquantel binding to this channel leads to a rapid and uncontrolled influx of calcium ions. This sudden increase in intracellular calcium triggers spastic muscle paralysis and induces vacuolization and disintegration of the tegument.[6][9] Given the structural and functional similarities, it is highly probable that this compound targets the same or a very similar ion channel to elicit its anthelmintic effects.
Proposed signaling pathway for this compound and Praziquantel.
Experimental Protocols: A Guide to In Vitro Validation
Reproducible and standardized experimental protocols are crucial for the accurate assessment of anthelmintic efficacy. Below are detailed methodologies for key experiments cited in the validation of this compound's effect on the parasite tegument.
In Vitro Drug Treatment of Echinococcus granulosus Protoscoleces
This protocol outlines the general steps for exposing parasite protoscoleces to anthelmintic drugs in a controlled laboratory setting.
Experimental workflow for in vitro drug treatment.
Materials:
-
Freshly collected hydatid cysts from infected hosts
-
Phosphate-buffered saline (PBS)
-
Culture medium (e.g., RPMI-1640) supplemented with antibiotics
-
This compound and/or Praziquantel stock solutions
-
Incubator (37°C)
-
Inverted microscope
Procedure:
-
Aseptically aspirate protoscoleces from hydatid cysts.
-
Wash the protoscoleces several times with sterile PBS to remove cystic fluid and debris.
-
Assess the initial viability of the protoscoleces using a method such as the eosin exclusion test (viable protoscoleces will not take up the dye).
-
Culture the viable protoscoleces in a suitable medium in culture flasks or plates.
-
Prepare serial dilutions of the anthelmintic drugs to achieve the desired final concentrations.
-
Add the drug solutions to the parasite cultures. Include a control group with no drug.
-
Incubate the cultures at 37°C for various time points (e.g., 1, 6, 24 hours).
-
At each time point, observe the parasites under an inverted microscope to assess motility and any visible morphological changes.
-
Following incubation, process the protoscoleces for more detailed analysis, such as scanning electron microscopy or quantitative viability assays.
Scanning Electron Microscopy (SEM) of Parasite Tegument
SEM provides high-resolution images of the parasite's surface, allowing for detailed observation of drug-induced damage.
Workflow for SEM preparation of parasite tegument.
Materials:
-
Drug-treated and control parasites
-
Fixative solution (e.g., 2.5% glutaraldehyde in buffer)
-
Buffer solution (e.g., cacodylate or phosphate buffer)
-
Post-fixative solution (e.g., 1% osmium tetroxide)
-
Graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%)
-
Critical point dryer
-
SEM stubs and adhesive
-
Sputter coater with a target material (e.g., gold-palladium)
-
Scanning Electron Microscope
Procedure:
-
Carefully collect the drug-treated and control parasites.
-
Fix the parasites in a suitable fixative solution for several hours at 4°C.
-
Wash the fixed parasites multiple times with the buffer solution to remove the fixative.
-
Post-fix the parasites in osmium tetroxide to enhance contrast and preserve lipid structures.
-
Dehydrate the samples by passing them through a graded series of ethanol concentrations.
-
Completely dry the samples using a critical point dryer to prevent distortion.
-
Mount the dried parasites onto SEM stubs using a conductive adhesive.
-
Coat the mounted samples with a thin layer of a conductive metal, such as gold-palladium, using a sputter coater.
-
The samples are now ready for imaging in a scanning electron microscope.
Conclusion
References
- 1. Evaluation of the In-Vitro Effects of Albendazole, Mebendazole, and Praziquantel Nanocapsules against Protoscolices of Hydatid Cyst [mdpi.com]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoscolicidal effect of praziquantel--in-vitro and electron microscopical studies on Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of praziquantel on adult Echinococcus granulosus in vitro: scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-Based Design of Praziquantel Analogs at Cestode TRPMPZQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Efficacy of Epsiprantel in the Face of Praziquantel-Resistant Cestodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance poses a significant threat to the effective control of parasitic infections in both veterinary and human medicine. Praziquantel, a lynchpin in the treatment of cestode (tapeworm) infections, is now facing reports of decreased efficacy in some tapeworm species. This guide provides a comprehensive comparison of epsiprantel, a closely related anthelmintic, and its efficacy, particularly against praziquantel-resistant tapeworm strains, supported by available experimental data.
Comparative Efficacy Data
While direct, controlled studies comparing the efficacy of this compound on confirmed praziquantel-resistant tapeworm strains are limited, clinical case reports and general efficacy studies provide valuable insights. The data suggests that cross-resistance is a significant concern.
| Drug | Tapeworm Species | Strain Status | Dosage | Efficacy (% Worm Reduction) | Citation |
| This compound | Dipylidium caninum | Praziquantel-Resistant (Clinical Cases) | 5.5 mg/kg (oral, single and repeated doses) | Ineffective in clearing infection | [1] |
| Dipylidium caninum | Praziquantel-Resistant (Clinical Cases) | Not specified | Ineffective in clearing infection | [2][3] | |
| Echinococcus granulosus | Not Specified (Experimental Infection) | 2.5 mg/kg (oral) | >96% | [4] | |
| Echinococcus granulosus | Not Specified (Experimental Infection) | 5.0 mg/kg (oral) | >99.9% | [4][5] | |
| Echinococcus granulosus | Not Specified (Experimental Infection) | 7.5 mg/kg (oral) | >99.99% | [4][5] | |
| Taenia pisiformis | Not Specified (Experimental Infection) | 1.0 mg/kg (oral) | 100% | [6] | |
| Dipylidium caninum | Not Specified (Experimental Infection) | 2.5 mg/kg (oral) | 100% | [6] | |
| Praziquantel | Dipylidium caninum | Resistant (Clinical Cases) | Multiple increased doses | Ineffective in clearing infection | [1] |
| Taenia spp. | Susceptible | 5-10 mg/kg (oral, single dose) | High (historically ~100%) | [7][8] | |
| Echinococcus granulosus | Susceptible (immature) | 5 mg/kg (injectable or tablet) | 100% | [9] |
Experimental Protocols
The evaluation of anthelmintic efficacy against tapeworms involves both in vivo and in vitro methodologies.
In Vivo Efficacy Assessment: Controlled Efficacy Studies
This method provides the most definitive measure of a drug's ability to eliminate tapeworms from the host.
-
Animal Infection: Laboratory animals (e.g., dogs, cats, rodents) are experimentally infected with a known number of tapeworm larvae (e.g., protoscoleces of Echinococcus granulosus or cysticercoids of Dipylidium caninum).
-
Pre-patent Period: A sufficient period is allowed for the larvae to mature into adult tapeworms in the host's intestine.
-
Treatment Administration: Animals are divided into treatment and control groups. The treatment group receives the test compound (e.g., this compound) at a specified dosage, while the control group receives a placebo.
-
Worm Recovery and Counting: After a set period post-treatment, all animals are euthanized, and their small intestines are carefully examined. The number of remaining tapeworms (scolices) in both treated and control animals is counted.
-
Efficacy Calculation: The percentage efficacy is calculated using the formula: ((Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group) x 100.
In Vitro Efficacy Assessment: Adult Motility Assay
This assay provides a rapid screening method to assess the direct effect of a compound on adult tapeworms.
-
Worm Collection: Adult tapeworms are collected from the intestines of freshly euthanized infected animals.
-
Washing and Incubation: The worms are thoroughly washed in a suitable physiological saline solution (e.g., phosphate-buffered saline) maintained at a physiological temperature (e.g., 37°C).
-
Drug Exposure: Individual or small groups of worms are placed in petri dishes or multi-well plates containing the culture medium with varying concentrations of the test drug. A control group with no drug is also maintained.
-
Motility Observation: The motility of the worms is observed at regular intervals. The time to paralysis or death is recorded. Death is often confirmed by a lack of movement upon gentle prodding.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both praziquantel and this compound is believed to involve the disruption of calcium ion homeostasis in the tapeworm.
Caption: Proposed mechanism of action for praziquantel and this compound in tapeworms.
The emergence of resistance to praziquantel is thought to be multifactorial.
Caption: Hypothesized mechanisms of praziquantel resistance in tapeworms.
Experimental Workflow: Comparative Efficacy Study
The following diagram outlines a logical workflow for a comparative study evaluating the efficacy of this compound against a praziquantel-resistant tapeworm strain.
Caption: Workflow for an in vivo comparative efficacy study.
References
- 1. Praziquantel Resistance in the Zoonotic Cestode Dipylidium caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Dipylidium caninum resistance to Praziquantel/Epsiprantel | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 3. First report of apparent praziquantel resistance in Dipylidium caninum in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound against Echinococcus granulosus infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Treatment of Taeniasis | Human Tapeworm (Taeniasis) | CDC [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of injectable and tablet formulations of praziquantel against immature Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Epsiprantel in a Laboratory Setting
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Epsiprantel. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, adherence to proper PPE protocols is crucial to minimize exposure. The Safety Data Sheet (SDS) for Cestex® (a brand name for this compound) indicates that while general ventilation is typically sufficient, appropriate protective equipment should be worn, especially during tasks that may generate dust or in the event of a spill.[1]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Should be worn at all times when handling this compound containers, weighing the substance, or cleaning contaminated surfaces.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To be worn to prevent eye contact with this compound dust.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities of this compound or when there is a potential for aerosolization of the powder. A dust mask may be sufficient for small-scale handling in a well-ventilated area. |
| Protective Clothing | Laboratory coat | A lab coat should be worn to protect personal clothing from contamination.[2] |
Exposure Limits
This compound has an established Zoetis Occupational Exposure Band (OEB) to guide exposure control.
| Compound | Occupational Exposure Band (OEB) | Exposure Control Range |
| This compound | OEB 2 | 100 µg/m³ to < 1000 µg/m³ |
Source: Cestex® Tablets Safety Data Sheet[1]
It is imperative to maintain workplace air contamination levels below these specified limits.
Operational Plan for Handling this compound
This section details a step-by-step process for the safe handling of this compound in a laboratory setting.
3.1. Pre-Operational Checks
-
Verify Availability of Safety Equipment: Ensure that all necessary PPE is readily available and in good condition.
-
Check Ventilation: Confirm that the laboratory's general ventilation is operational. If handling larger quantities or performing tasks that could generate significant dust, ensure a chemical fume hood or other local exhaust ventilation is available and functioning correctly.
-
Prepare a Clean Workspace: Designate a specific area for handling this compound. The workspace should be clean and free of unnecessary clutter to facilitate easy cleanup in case of a spill.
-
Assemble Materials: Gather all necessary equipment, such as a calibrated analytical balance, weighing paper or boats, spatulas, and appropriate containers for the prepared formulations.
3.2. Handling and Weighing Procedure
-
Don PPE: Put on a lab coat, safety glasses, and nitrile gloves before handling the this compound container.
-
Minimize Dust Generation: Handle the solid this compound with care to avoid creating dust. When transferring the powder, do so slowly and close to the receiving container.
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound onto the weighing paper.
-
If any powder is spilled on the balance, clean it immediately with a soft brush or a damp cloth, followed by a dry one.
-
-
Container Management: Keep the primary container of this compound tightly sealed when not in use to prevent contamination and accidental spills.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid inhaling any dust generated during handling.[1]
3.3. Post-Handling and Cleanup
-
Clean Equipment: Thoroughly clean all spatulas, glassware, and other equipment that came into contact with this compound.
-
Decontaminate Workspace: Wipe down the work surface with an appropriate cleaning agent.
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][3]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a non-hazardous pharmaceutical, specific procedures should be followed.
4.1. Waste Segregation
-
This compound Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled, sealed container for non-hazardous pharmaceutical waste.[4]
-
Contaminated Materials: Items such as used gloves, weighing papers, and disposable lab coats that have come into contact with this compound should be placed in a separate, sealed bag and disposed of as chemical waste.
-
Empty Containers: Empty this compound containers should be triple-rinsed (if appropriate for the container type) before being discarded or recycled, in accordance with institutional policies.
4.2. Disposal Method
-
Incineration: The recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[3][5] Do not dispose of solid this compound in the regular trash or flush it down the drain.
-
Engage a Professional Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office should be consulted to arrange for the pickup and disposal of the collected pharmaceutical waste through a certified vendor.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 2. pfizer.com [pfizer.com]
- 3. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
